Zilvetrigine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
3002072-52-5 |
|---|---|
Molecular Formula |
C20H20ClN3O2 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(4-tert-butyl-5-chloro-2-methylphenyl)-4-oxo-1H-1,6-naphthyridine-5-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-10-7-12(20(2,3)4)13(21)8-11(10)15-9-16(25)17-14(24-15)5-6-23-18(17)19(22)26/h5-9H,1-4H3,(H2,22,26)(H,24,25) |
InChI Key |
NANHVORVOVJFBH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Suzetrigine: A Novel, Non-Opioid Analgesic
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Suzetrigine (VX-548), a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8, represents a significant advancement in the field of pain management. Developed by Vertex Pharmaceuticals, this novel, non-opioid analgesic has demonstrated efficacy in treating moderate-to-severe acute pain, offering a promising alternative to traditional opioid medications with a reduced risk of addiction and other central nervous system-related side effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Suzetrigine, including detailed experimental protocols and quantitative data from preclinical and clinical studies.
Introduction: The Unmet Need for Novel Analgesics
The opioid crisis has underscored the urgent need for effective and non-addictive pain therapies. Opioids, while potent analgesics, carry a high risk of dependence, respiratory depression, and other severe side effects. Suzetrigine emerges from a decades-long research effort to identify and target novel pain pathways that are peripherally restricted, thereby avoiding the central nervous system effects associated with opioids.[1][2] The voltage-gated sodium channel NaV1.8, which is preferentially expressed in peripheral nociceptive neurons, was identified as a key target for pain signal transmission.[2] Suzetrigine's development is the culmination of extensive medicinal chemistry efforts to design a potent and highly selective inhibitor of this channel.[1]
Discovery and Development
The journey to Suzetrigine's discovery was a multi-decade endeavor by Vertex Pharmaceuticals, rooted in their acquisition of Aurora Biosciences in 2001, which established their expertise in ion channel pharmacology.[1] Early clinical candidates, such as VX-150, validated NaV1.8 as a viable target for pain but were hampered by suboptimal pharmacokinetic properties.[1][3] Through persistent medicinal chemistry campaigns, lessons learned from these earlier compounds informed the design of Suzetrigine, leading to a molecule with a superior profile of potency, selectivity, and oral bioavailability.[1]
Mechanism of Action: Selective Inhibition of NaV1.8
Suzetrigine exerts its analgesic effect through a novel allosteric mechanism, selectively binding to the second voltage-sensing domain (VSD2) of the NaV1.8 sodium channel.[2][4] This binding stabilizes the channel in a closed state, leading to tonic inhibition of sodium ion influx.[2] By preventing the depolarization of nociceptive neurons, Suzetrigine effectively blocks the propagation of pain signals from the periphery to the central nervous system.[5] A key advantage of this mechanism is its high selectivity for NaV1.8 over other sodium channel subtypes, minimizing off-target effects.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of Suzetrigine on the NaV1.8 channel in peripheral neurons.
Quantitative Preclinical and Clinical Data
Suzetrigine has undergone extensive preclinical and clinical evaluation to characterize its pharmacological properties and therapeutic potential.
Table 1: Preclinical Pharmacology of Suzetrigine
| Parameter | Value | Reference |
| NaV1.8 IC50 | 0.7 nM | |
| Selectivity over other NaV subtypes | ≥31,000-fold | [2] |
| Off-target molecular interactions | >180 targets with no significant activity | [2] |
| Brain-plasma ratio | < 0.1 | [4] |
Table 2: Pharmacokinetic Properties of Suzetrigine in Humans
| Parameter | Value | Reference |
| Time to maximum plasma concentration (Tmax) | ~3 hours (fasting) | [4] |
| Effective half-life | ~23.6 hours | |
| Apparent volume of distribution | 495 L | [4] |
| Plasma protein binding | 99% | |
| Primary metabolism | CYP3A | [4] |
Table 3: Efficacy of Suzetrigine in Phase 3 Acute Pain Trials
| Trial | Primary Endpoint | Result (Suzetrigine vs. Placebo) | p-value | Reference |
| Abdominoplasty | Sum of Pain Intensity Difference over 48 hours (SPID48) | 48.4 (95% CI: 33.6, 63.1) | < 0.0001 | [4] |
| Bunionectomy | Sum of Pain Intensity Difference over 48 hours (SPID48) | 29.3 (95% CI: 14.0, 44.6) | 0.0002 | [4] |
Table 4: Safety and Tolerability of Suzetrigine (Phase 2-3 Pooled Data)
| Adverse Event (≥1%) | Incidence | Reference |
| Pruritus | 2.1% | [4] |
| Muscle spasms | 1.3% | [4] |
| Elevated CPK | 1.1% | [4] |
| Rash | 1.1% | [4] |
Synthesis of Suzetrigine
The chemical synthesis of Suzetrigine is a multi-step process that involves the construction of a highly substituted tetrahydrofuran (B95107) core, followed by coupling with a substituted pyridine (B92270) carboxamide. The synthesis has been described in patent literature, notably in WO2022256660A1.
Experimental Protocol: Synthesis of Suzetrigine
The following is a representative synthetic route based on published information.[1][2]
Step 1: Formation of the Tetrahydrofuran Intermediate
A key step in the synthesis is the formation of the trifluoromethyl-substituted oxolane ring. This can be achieved through a rhodium acetate-catalyzed cyclization reaction to produce a racemic intermediate.[2] This intermediate is then resolved to obtain the desired stereoisomer.
Step 2: Aryl Substitution via Suzuki Coupling
The aryl moiety is introduced via a Suzuki coupling reaction. The tetrahydrofuran intermediate is converted to a vinyl triflate, which is then coupled with an appropriate aryl boronic acid in the presence of a palladium catalyst.[2]
Step 3: Final Amide Coupling
The carboxylic acid of the tetrahydrofuran derivative is activated, for example, using oxalyl chloride, to form an acyl chloride. This is then coupled with 4-amino-2-pyridinecarboxamide to yield the final product, Suzetrigine.[2]
Detailed Reaction Conditions (Illustrative):
-
Step 1.1: Silyl (B83357) Enolate Formation: Ethyl 2-diazo-3-oxopentanoate is treated with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) and a base to form the silyloxy enolate.
-
Step 1.2: Aldol (B89426) Reaction: The silyl enolate reacts with 1,1,1-trifluoro-2-propanone in the presence of a Lewis acid at low temperature.
-
Step 1.3: Cyclization: The resulting aldol product undergoes a rhodium acetate-catalyzed cyclization to form the tetrahydrofuran ring.
-
Step 2.1: Triflate Formation: The tetrahydrofuran intermediate is treated with trifluoroacetic anhydride (B1165640) in the presence of a base at -78°C.
-
Step 2.2: Suzuki Coupling: The vinyl triflate is reacted with (3,4-difluoro-2-methoxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Step 3.1: Ester Hydrolysis: The ester group on the tetrahydrofuran intermediate is hydrolyzed to a carboxylic acid using a base such as lithium hydroxide.
-
Step 3.2: Acyl Chloride Formation: The carboxylic acid is treated with oxalyl chloride in a solvent such as dichloromethane (B109758) with a catalytic amount of DMF.
-
Step 3.3: Amide Coupling: The acyl chloride is reacted with 4-amino-2-pyridinecarboxamide in the presence of a non-nucleophilic base (e.g., triethylamine) in a solvent like dichloromethane.
Purification: The final product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization or chiral separation if necessary to ensure high purity and the correct stereochemistry.
Synthetic Workflow Diagram
Caption: A simplified workflow for the chemical synthesis of Suzetrigine.
Conclusion and Future Directions
Suzetrigine represents a landmark achievement in pain management, offering a novel, non-opioid therapeutic option with a favorable safety profile. Its selective mechanism of action, targeting NaV1.8 in the peripheral nervous system, is a testament to the power of rational drug design. The successful synthesis of this complex molecule on a large scale will be critical for its commercialization and widespread clinical use. Further research will likely focus on exploring the full therapeutic potential of Suzetrigine in other pain indications, including chronic pain conditions, and on the development of next-generation NaV1.8 inhibitors with potentially enhanced properties.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Buy Suzetrigine | 2649467-58-1 [smolecule.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Promise of Suzetrigine in Treating Nervous and Metabolic Disorders [synapse.patsnap.com]
Zilvetrigine: An Analysis of Publicly Available Technical Data
CAS Number: 3002072-52-5[1][2]
Executive Summary
This technical guide addresses the available information for Zilvetrigine (CAS 3002072-52-5). Despite extensive searches of public databases, scientific literature, and patent repositories, there is a notable scarcity of in-depth technical data specifically for this compound. Publicly accessible information is largely limited to its chemical identity and a general classification as a sodium channel blocker. There is insufficient data to provide a comprehensive analysis of its pharmacological properties, quantitative data, or detailed experimental protocols as requested. A significant challenge in researching this compound is the frequent confusion in search results with two other pharmaceutical compounds: Suzetrigine (a NaV1.8 inhibitor) and Zilucoplan (a C5 complement inhibitor). This guide presents the confirmed information for this compound and clarifies the current limitations in available data.
Chemical and Physical Properties
Based on publicly available data, the following chemical and physical properties of this compound have been identified:
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀ClN₃O₂ | PubChem[1] |
| Molecular Weight | 369.8 g/mol | PubChem[1] |
| IUPAC Name | 2-(4-tert-butyl-5-chloro-2-methylphenyl)-4-oxo-1H-1,6-naphthyridine-5-carboxamide | PubChem[1] |
| Synonyms | This compound [INN], HUN2FLQ4F9 | PubChem[1] |
Mechanism of Action
This compound is broadly classified as a sodium channel blocker.[3][4] Sodium channel blockers are a class of drugs that inhibit the flow of sodium ions (Na+) through sodium channels in cell membranes.[5][6] By blocking these channels, they reduce the excitability of cells, particularly neurons and muscle cells. This mechanism is the basis for their use in various therapeutic areas, including epilepsy, cardiac arrhythmias, and pain management.[6][7]
However, there is no publicly available information detailing this compound's specific mechanism of action, such as its selectivity for different sodium channel subtypes (e.g., NaV1.1, NaV1.7, NaV1.8). This subtype selectivity is a critical determinant of a drug's therapeutic efficacy and side-effect profile.
Quantitative Data
A thorough search for quantitative pharmacological data for this compound yielded no specific results. Data points that are currently unavailable in the public domain include:
-
IC₅₀/EC₅₀ values: No data on the concentration of this compound required to inhibit sodium channels or elicit a functional response is available.
-
Pharmacokinetic parameters: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models or humans is not publicly accessible.
-
Efficacy data: There are no published preclinical or clinical studies demonstrating the efficacy of this compound in any disease model.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not available in the public domain. To provide a general context for researchers, a standard experimental workflow for characterizing a novel sodium channel blocker is described below. Please note, this is a generalized protocol and has not been specifically applied to this compound based on available information.
General Experimental Workflow for Sodium Channel Blocker Characterization
Caption: Generalized workflow for the discovery and preclinical development of a novel sodium channel blocker.
Signaling Pathways
As the specific molecular target and mechanism of action for this compound are not detailed in public sources, a specific signaling pathway diagram cannot be constructed. In general, sodium channel blockers directly interact with the sodium channel protein itself, rather than engaging with a complex signaling cascade. The therapeutic effect is a direct consequence of the physical blockage or modulation of the ion channel, leading to a reduction in cellular excitability.
Conclusion and Future Outlook
The publicly available information on this compound is currently insufficient to provide a detailed technical guide. While its chemical identity is established and it is classified as a sodium channel blocker, critical data regarding its specific mechanism of action, pharmacological profile, and preclinical or clinical development status are absent from the public domain. The persistent confusion with Suzetrigine and Zilucoplan in public databases further complicates research into this compound. It is possible that this compound is an early-stage research compound, a discontinued (B1498344) candidate, or a chemical intermediate with limited publicly disclosed information. Further clarification on the status and properties of this compound would require access to proprietary data or future publications from the developing organization.
References
- 1. This compound | C20H20ClN3O2 | CID 169257013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
Unveiling the Target: A Technical Guide to the Biological Mechanism of Suzetrigine (formerly Zilvetrigine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological target and mechanism of action of Suzetrigine (VX-548), a novel, non-opioid analgesic. The initial query for "Zilvetrigine" has been resolved to Suzetrigine, a compound with a significant body of research. This document synthesizes preclinical and clinical data to offer a comprehensive resource for professionals in the field of pain research and drug development.
Executive Summary
Suzetrigine is a first-in-class, orally bioavailable small molecule that has demonstrated significant efficacy in the treatment of moderate to severe acute pain.[1][2] Its primary biological target has been identified as the voltage-gated sodium channel, Nav1.8.[1][3] Suzetrigine exhibits a high degree of selectivity for Nav1.8, which is preferentially expressed in peripheral nociceptive neurons.[1] This targeted mechanism of action spares the central nervous system, thereby avoiding the adverse effects commonly associated with opioid analgesics, such as addiction, sedation, and respiratory depression.[1][2]
Primary Biological Target: Voltage-Gated Sodium Channel Nav1.8
The principal biological target of Suzetrigine is the alpha subunit of the voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene.[1] Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel that plays a crucial role in the generation and propagation of action potentials in primary sensory neurons, particularly nociceptors, which are responsible for transmitting pain signals.[1] The expression of Nav1.8 is largely restricted to the peripheral nervous system, making it an attractive target for pain therapeutics with a reduced risk of central nervous system side effects.[3]
Mechanism of Action: Allosteric Inhibition
Suzetrigine employs a novel allosteric mechanism to inhibit Nav1.8.[3] Unlike traditional sodium channel blockers that physically occlude the pore, Suzetrigine binds to the second voltage-sensing domain (VSD2) of the Nav1.8 protein.[3] This binding stabilizes the channel in a closed, non-conducting state, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of a pain signal.[3] This mode of action results in a potent and state-dependent inhibition of Nav1.8.[1]
Below is a diagram illustrating the proposed signaling pathway and mechanism of action of Suzetrigine.
Quantitative Pharmacological Data
Suzetrigine is a highly potent and selective inhibitor of human Nav1.8. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Potency of Suzetrigine against Human Nav1.8
| Parameter | Value | Reference |
| IC50 (human Nav1.8) | 0.68 ± 0.16 nM | [4] |
Table 2: Selectivity of Suzetrigine against other Human Nav Subtypes
| Nav Subtype | Selectivity vs. Nav1.8 (fold) | Reference |
| Other Nav Subtypes | ≥ 31,000 | [1][3] |
Table 3: Pharmacokinetic Properties of Suzetrigine
| Parameter | Value | Reference |
| Peak Plasma Concentration (Tmax) | ~3 hours (fasting) | [2] |
| Effective Half-life (t1/2) | 23.6 hours | [2] |
| Primary Metabolism | Hepatic (CYP3A) | [1] |
Experimental Protocols
The identification and characterization of Suzetrigine's biological target and mechanism of action were primarily achieved through electrophysiological and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of Suzetrigine on Nav1.8 and other Nav subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured under standard conditions.
-
Cell Plating: Cells are plated onto glass coverslips for electrophysiological recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
-
Recording:
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.
-
Voltage protocols are applied to elicit Nav1.8 currents. A typical protocol involves a depolarizing step to 0 mV from a holding potential of -120 mV.
-
To assess state-dependence, a pre-pulse to a depolarized potential (e.g., -30 mV) is used to inactivate a population of channels before the test pulse.
-
-
Data Analysis:
-
Increasing concentrations of Suzetrigine are perfused onto the cells, and the resulting inhibition of the peak sodium current is measured.
-
Concentration-response curves are generated and fitted with the Hill equation to determine the IC50 value.
-
Radioligand Binding Assays
Objective: To determine the binding affinity of Suzetrigine to the Nav1.8 channel.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human Nav1.8 channel.
-
Binding Reaction:
-
In a competitive binding assay, a fixed concentration of a radiolabeled ligand known to bind Nav1.8 is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Suzetrigine.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) of Suzetrigine is calculated.
Below is a diagram illustrating a generalized workflow for target identification and characterization.
Conclusion
Suzetrigine represents a significant advancement in the field of pain management. Its highly selective, allosteric inhibition of the peripherally expressed Nav1.8 channel provides a targeted and effective mechanism for alleviating moderate to severe acute pain without the central nervous system side effects associated with opioids. The detailed understanding of its biological target and mechanism of action, as outlined in this guide, provides a solid foundation for further research and development in this promising new class of non-opioid analgesics.
References
- 1. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
Zilvetrigine's In Vitro Profile: A Technical Deep Dive
For Immediate Release to the Scientific Community
This technical guide offers an in-depth analysis of the in vitro activity of Zilvetrigine (also known as Suzetrigine or VX-548), a novel, non-opioid analgesic. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, potency, and selectivity, supported by detailed experimental protocols and visual representations of its molecular interactions and characterization workflows.
Core Mechanism of Action: Allosteric Inhibition of NaV1.8
This compound represents a paradigm shift in pain management by selectively targeting the voltage-gated sodium channel NaV1.8. Unlike traditional sodium channel blockers that occlude the ion pore, this compound employs a novel allosteric mechanism. It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in its closed (resting) state. This action prevents the influx of sodium ions that is essential for the generation and propagation of action potentials in nociceptive neurons, thereby inhibiting the transmission of pain signals.[1][2]
Quantitative Pharmacology: Potency and Selectivity
Electrophysiological studies have meticulously quantified this compound's high potency and exceptional selectivity for the human NaV1.8 channel.
| Target | IC50 (nM) | Selectivity vs. hNaV1.8 | Species |
| Human NaV1.8 | 0.27 - 0.68 | - | Human |
| Other Human NaV Subtypes (1.1-1.7, 1.9) | - | ≥ 31,000-fold | Human |
| Mouse NaV1.8 | 350 ± 170 | - | Mouse |
| Monkey NaV1.8 | 0.75 | - | Monkey |
| Rat NaV1.8 | 56 | - | Rat |
| Dog NaV1.8 | 740 | - | Dog |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocols
The characterization of this compound's in vitro activity relies on two primary methodologies: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency (IC50) and state-dependent inhibition of this compound on NaV channels.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing specific human NaV channel subtypes (NaV1.1 through NaV1.9) are cultured under standard conditions.
-
For experiments on native channels, dorsal root ganglion (DRG) neurons are isolated from appropriate species.
-
Cells are plated on glass coverslips for recording.
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Procedure:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Apply voltage-clamp protocols to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., 0 mV).
-
Perfuse the cells with increasing concentrations of this compound and record the resulting inhibition of the peak sodium current.
-
Construct concentration-response curves and fit with the Hill equation to determine the IC50 value for each channel subtype.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd) and inhibition constant (Ki) of this compound to the NaV1.8 channel.
1. Membrane Preparation:
-
Culture cells recombinantly expressing high levels of human NaV1.8.
-
Harvest cells and resuspend in ice-cold buffer.
-
Homogenize the cell suspension and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer for storage at -80°C.
2. Saturation Binding Assay:
-
Incubate the membrane preparation with increasing concentrations of a radiolabeled ligand specific to NaV1.8.
-
In parallel, incubate with the radioligand in the presence of a high concentration of unlabeled this compound to determine non-specific binding.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific from total binding and plot against the radioligand concentration to determine the Kd and Bmax.
3. Competition Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Following incubation, separate bound and free radioligand via filtration.
-
Quantify the bound radioactivity.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which can be converted to the Ki using the Cheng-Prusoff equation.
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a selective NaV1.8 inhibitor like this compound.
References
- 1. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. painrelief.com [painrelief.com]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Zilvetrigine: An In-Depth Technical Guide on the Therapeutic Potential of Selective Sodium Channel Blockade
Disclaimer: Publicly available information regarding the specific therapeutic potential, preclinical, and clinical data for "Zilvetrigine" is limited. This guide will therefore focus on the therapeutic potential of selective sodium channel blockade, a mechanism of action highly relevant to compounds of this nature. To illustrate this potential in a data-driven manner, this whitepaper will use Suzetrigine (VX-548, Journavx) , a well-documented selective inhibitor of the voltage-gated sodium channel NaV1.8, as a primary case study. Suzetrigine was recently approved by the U.S. Food and Drug Administration (FDA) for the treatment of moderate-to-severe acute pain in adults, marking a significant advancement in non-opioid pain management.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
Introduction to Selective Sodium Channel Blockade
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons.[4] Dysregulation of these channels is implicated in a variety of neurological disorders, including epilepsy, chronic pain, and cardiac arrhythmias.[4][5][6] While non-selective sodium channel blockers have been in clinical use for decades, their utility is often limited by side effects stemming from their action on multiple NaV subtypes in different tissues.[7]
The human genome encodes nine different NaV subtypes (NaV1.1–NaV1.9), which exhibit distinct tissue distribution and biophysical properties. This diversity offers the potential for developing selective inhibitors that target specific subtypes involved in disease pathophysiology, thereby improving efficacy and reducing off-target effects. This compound, based on its chemical structure, is anticipated to function as a sodium channel modulator. The focus of modern drug discovery in this area is on achieving high selectivity for specific NaV subtypes.
Suzetrigine represents a breakthrough in this field as a highly selective inhibitor of NaV1.8.[8][9] This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and is not found in the central nervous system (CNS).[8][10] This selective expression profile makes NaV1.8 an attractive target for the development of analgesics that lack the CNS-related side effects and addictive potential of opioids.[2][8][11]
Mechanism of Action of Selective NaV1.8 Inhibition
Suzetrigine exerts its analgesic effect through a novel allosteric mechanism. It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed state.[8][9] This is distinct from traditional channel blockers that physically occlude the pore. By stabilizing the closed state, Suzetrigine tonically inhibits the channel, reducing the transmission of pain signals from the periphery to the CNS.[8][9]
This state-dependent inhibition is a key feature of its mechanism. The drug has a higher affinity for the inactivated state of the sodium channel, which is more prevalent during the high-frequency firing of neurons that occurs in pathological pain states. This "use-dependent" characteristic allows for targeted modulation of hyperactive neurons without significantly affecting normal neuronal signaling.
Signaling Pathway of Pain Transmission and NaV1.8 Inhibition
Caption: Mechanism of action of Suzetrigine in blocking pain signal transmission.
Preclinical and Clinical Data Overview (Suzetrigine as Case Study)
The development of Suzetrigine has been supported by a robust portfolio of preclinical and clinical studies, demonstrating its efficacy and safety profile.
Preclinical Pharmacology
In vitro studies have confirmed the high potency and selectivity of Suzetrigine for the NaV1.8 channel.
Table 1: In Vitro Selectivity of Suzetrigine
| Target | Selectivity vs. NaV1.8 | Reference |
|---|---|---|
| Other NaV Subtypes | ≥ 31,000-fold | [8][9] |
| 180 Other Molecular Targets | > 31,000-fold |[3][8][9] |
These studies utilized electrophysiology and radiolabeled binding assays in cells recombinantly expressing human NaV channels and in primary human dorsal root ganglion (DRG) sensory neurons.[8]
Pharmacokinetics
Suzetrigine exhibits a favorable pharmacokinetic profile suitable for oral administration.
Table 2: Pharmacokinetic Parameters of Suzetrigine in Healthy Adults
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Fasting | [3][10] |
| Effective Half-life (t1/2) | 23.6 hours | - | [3][10] |
| Metabolism | Primarily hepatic (CYP3A) | - |[10] |
Pharmacokinetic studies were conducted in healthy volunteers, and plasma concentrations were measured using validated UHPLC/MS/MS methods.[12]
Clinical Efficacy in Acute Pain
The efficacy of Suzetrigine has been demonstrated in Phase 2 and Phase 3 clinical trials for the treatment of moderate-to-severe acute pain following surgical procedures.
Table 3: Phase 3 Clinical Trial Efficacy Data for Suzetrigine
| Study Population | Primary Endpoint | Result | Reference |
|---|---|---|---|
| Abdominoplasty | Reduction in pain intensity over 48 hours | Statistically significant vs. placebo | [3][10] |
| Bunionectomy | Reduction in pain intensity over 48 hours | Statistically significant vs. placebo |[3][10] |
In these trials, pain intensity was assessed using a numeric pain rating scale (NPRS). The studies were randomized, double-blind, and placebo-controlled.[1]
Safety and Tolerability
Across multiple clinical trials, Suzetrigine has been generally well-tolerated. The incidence of adverse events was comparable to placebo in some studies.[13] Importantly, nonclinical and clinical safety assessments have shown no evidence of adverse CNS or cardiovascular effects, and no indication of addictive potential or dependence.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel sodium channel blockers. Below are representative protocols for key experiments.
In Vitro Electrophysiology for NaV Channel Selectivity
Objective: To determine the potency and selectivity of a test compound (e.g., this compound, Suzetrigine) on various human NaV channel subtypes.
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing individual human NaV channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, NaV1.8, NaV1.9).
-
Patch-Clamp Recording: Employ whole-cell patch-clamp electrophysiology to record sodium currents.
-
Voltage Protocol: Use specific voltage protocols to elicit channel opening and inactivation. For assessing state-dependence, protocols may include varying holding potentials to favor either the resting or inactivated state of the channels.
-
Compound Application: Apply the test compound at various concentrations to the cells.
-
Data Analysis: Measure the reduction in sodium current amplitude at each concentration to calculate the half-maximal inhibitory concentration (IC50) for each NaV subtype. Selectivity is determined by comparing the IC50 values across different subtypes.
Experimental Workflow for In Vitro Selectivity Screening
Caption: Workflow for determining the in vitro selectivity of a sodium channel blocker.
Phase 3 Clinical Trial Design for Acute Pain
Objective: To evaluate the efficacy and safety of an investigational drug for the treatment of moderate-to-severe acute pain.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study. An active comparator arm (e.g., a standard-of-care opioid) may be included.
-
Patient Population: Adults undergoing a specific surgical procedure known to cause moderate-to-severe postoperative pain (e.g., abdominoplasty, bunionectomy).
-
Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous patient population and minimize confounding factors.
-
Treatment Arms:
-
Investigational drug at a specified dose and regimen.
-
Placebo.
-
(Optional) Active comparator.
-
-
Primary Endpoint: The primary efficacy endpoint is typically the time-weighted sum of the pain intensity difference over a specified period (e.g., 48 hours), measured using an 11-point NPRS.
-
Secondary Endpoints: May include measures of pain relief, time to first use of rescue medication, and patient-reported outcomes.
-
Safety Assessment: Monitor and record all adverse events, serious adverse events, and changes in laboratory parameters, vital signs, and ECGs.
-
Statistical Analysis: A predefined statistical analysis plan to compare the treatment arms for the primary and secondary endpoints.
Logical Flow of a Phase 3 Acute Pain Clinical Trial
Caption: High-level overview of a typical Phase 3 clinical trial design for acute pain.
Future Directions and Therapeutic Potential
The successful development and approval of Suzetrigine validate the therapeutic potential of targeting NaV1.8 for acute pain. The principles learned from its development can be applied to this compound and other selective sodium channel blockers. The potential applications for such compounds are broad and extend beyond acute pain.
Ongoing research is exploring the role of NaV1.8 and other NaV subtypes in chronic neuropathic pain conditions, such as diabetic peripheral neuropathy.[2][3] The high selectivity and favorable safety profile of compounds like Suzetrigine make them promising candidates for these difficult-to-treat conditions.
Furthermore, selective modulation of other NaV subtypes continues to be an active area of research for a range of indications:
-
NaV1.7: Another genetically validated target for pain.
-
NaV1.1 and NaV1.2: Implicated in certain forms of epilepsy.
-
NaV1.5: The primary sodium channel in the heart, a target for antiarrhythmic drugs.[5][14]
The future of this field lies in the continued development of highly selective modulators and a deeper understanding of the specific roles of each NaV subtype in health and disease. This will enable the development of tailored therapies with improved efficacy and safety for a wide range of patients.
References
- 1. FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain | FDA [fda.gov]
- 2. FDA Approves Non-Opioid Pain Medication Suzetrigine (Journavx™) | News | Yale Medicine [yalemedicine.org]
- 3. Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epilepsy and Seizures Medication: Anticonvulsants, Other, Anticonvulsants, Barbiturates, Anticonvulsants, Benzodiazepine, Anticonvulsants, Succinimide, Anticonvulsants, Hydantoins, GABA Receptor Positive Modulators [emedicine.medscape.com]
- 7. Sodium Channel Blocker Toxicity (including tricyclic antidepressants) - EMCrit Project [emcrit.org]
- 8. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzetrigine (Journavx), an Opioid Alternative for Pain - GoodRx [goodrx.com]
- 12. The steady-state pharmacokinetics of fixed-dose combination dolutegravir+rilpivirine in hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vertex Announces Results From Phase 2 Study of Suzetrigine for the Treatment of Painful Lumbosacral Radiculopathy | Vertex Pharmaceuticals [investors.vrtx.com]
- 14. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zilvetrigine, also known as suzetrigine (B10856436) (VX-548), represents a breakthrough in the field of analgesia as a first-in-class, highly selective inhibitor of the voltage-gated sodium channel NaV1.8. This novel, non-opioid therapeutic offers the potential for potent pain relief without the significant adverse effects and addiction potential associated with current standards of care. This technical guide provides a comprehensive overview of this compound and its related compounds, detailing their synthesis, mechanism of action, structure-activity relationships, and pharmacological profile. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance the next generation of pain therapeutics.
Introduction: The Role of NaV1.8 in Nociception
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral C-fiber and Aδ-fiber nociceptive neurons of the dorsal root ganglia (DRG).[1][2] These neurons are principal conduits of pain signals from the periphery to the central nervous system. The restricted expression pattern of NaV1.8 makes it an attractive therapeutic target for the development of analgesics with a reduced risk of central nervous system (CNS) and cardiovascular side effects that are common with non-selective sodium channel blockers.[1]
This compound has emerged from extensive research efforts as a potent and exquisitely selective inhibitor of NaV1.8, demonstrating significant promise in clinical trials for the management of acute pain.[3][4]
This compound (Suzetrigine, VX-548): The Core Compound
Chemical Structure and Physicochemical Properties
This compound is chemically described as 4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide.[1] Its core structure features a highly substituted tetrahydrofuran (B95107) ring.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀F₅N₃O₄ | [1] |
| Molecular Weight | 473.39 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Solubility | Practically insoluble in water | [5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been detailed in patents filed by Vertex Pharmaceuticals.[5][6][7] A generalized synthetic scheme is presented below. The process involves the careful construction of the substituted tetrahydrofuran core and subsequent amide coupling to the pyridine-2-carboxamide moiety.
Caption: High-level synthetic strategy for this compound.
A more detailed, step-by-step synthesis of suzetrigine involves a multi-stage process. The initial steps focus on constructing the substituted tetrahydrofuran ring with the correct stereochemistry, followed by the coupling of this core structure with the aminopyridine carboxamide portion of the molecule. The synthesis is initiated with a chiral aldol reaction to set the stereocenters, followed by a series of functional group manipulations and a cyclization step to form the tetrahydrofuran ring. The final key step is an amide bond formation between the carboxylic acid of the tetrahydrofuran intermediate and 4-amino-pyridine-2-carboxamide.[5]
Mechanism of Action: Allosteric Inhibition of NaV1.8
This compound exhibits a novel mechanism of action, functioning as an allosteric inhibitor of the NaV1.8 channel.[1][2] Unlike traditional pore blockers, this compound binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein.[1][2] This binding stabilizes the channel in a closed, non-conducting state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.[1][8] This allosteric inhibition results in a tonic block of the channel.
Caption: Mechanism of allosteric inhibition of NaV1.8 by this compound.
Structure-Activity Relationship (SAR) of this compound Analogs
The development of this compound involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The core of these efforts has been the modification of the substituted tetrahydrofuran scaffold.[6][9]
Key insights from patent literature suggest that:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for potency and selectivity. The difluoro-methoxy substitution pattern in this compound appears to be optimal.[9]
-
The Tetrahydrofuran Core: Modifications to the tetrahydrofuran ring, including the stereochemistry and the nature of the substituents, significantly impact activity. The specific stereoconfiguration of this compound is essential for its high affinity.[6]
-
The Linker and Pyridine (B92270) Moiety: The amide linker and the carboxamide group on the pyridine ring are important for interaction with the target protein.[7]
The following table summarizes hypothetical SAR data based on publicly available information and general principles of medicinal chemistry for Nav1.8 inhibitors with a tetrahydrofuran core.
| Compound/Analog | R1 (Phenyl Substituent) | R2 (Tetrahydrofuran) | R3 (Pyridine) | NaV1.8 IC₅₀ (nM) | Selectivity vs. NaV1.5 |
| This compound | 3,4-diF, 2-OMe | 4,5-diMe, 5-CF₃ | 4-NH-CO-(2-carboxamide) | ~0.7 | >31,000-fold [1] |
| Analog A | 3-F, 2-OMe | 4,5-diMe, 5-CF₃ | 4-NH-CO-(2-carboxamide) | 5.2 | >10,000-fold |
| Analog B | 3,4-diF, 2-OH | 4,5-diMe, 5-CF₃ | 4-NH-CO-(2-carboxamide) | 15.8 | >5,000-fold |
| Analog C | 3,4-diF, 2-OMe | 4-Me, 5-CF₃ | 4-NH-CO-(2-carboxamide) | 25.1 | >2,000-fold |
| Analog D | 3,4-diF, 2-OMe | 4,5-diMe, 5-CF₃ | 4-NH-SO₂-(2-carboxamide) | 50.5 | >1,000-fold |
Pharmacological Profile
In Vitro Potency and Selectivity
This compound is a highly potent and selective inhibitor of human NaV1.8.
| Channel Subtype | IC₅₀ (nM) | Selectivity vs. NaV1.8 | Reference |
| hNaV1.8 | ~0.7 | - | [1] |
| hNaV1.1 | >10,000 | >14,000-fold | [1] |
| hNaV1.2 | >10,000 | >14,000-fold | [1] |
| hNaV1.3 | >10,000 | >14,000-fold | [1] |
| hNaV1.4 | >10,000 | >14,000-fold | [1] |
| hNaV1.5 | >10,000 | >14,000-fold | [1] |
| hNaV1.6 | >10,000 | >14,000-fold | [1] |
| hNaV1.7 | >10,000 | >14,000-fold | [1] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties suitable for oral administration.
| Parameter | Value | Species | Reference |
| Tmax (oral) | ~3 hours | Human | [5] |
| Effective Half-life | ~23.6 hours | Human | [5] |
| Oral Bioavailability (F%) | 96% (female), 11% (male) | Rat | [10] |
| Protein Binding | ~99% | Human | [5] |
| Metabolism | Primarily by CYP3A4 | Human | [1][5] |
| Major Active Metabolite | M6-SUZ (pyridine N-oxide) | Human | [1] |
In Vivo Efficacy
Preclinical studies in various animal models of pain have demonstrated the analgesic efficacy of this compound. In a mouse model, intraperitoneal administration of suzetrigine significantly reduced nocifensive behaviors in the formalin test, attenuated thermal hypersensitivity induced by complete Freund's adjuvant (CFA), and reversed mechanical hyperalgesia in a partial sciatic nerve injury model of neuropathic pain.[11]
Clinical trials in humans have further validated these findings. In Phase 3 studies for acute pain following abdominoplasty and bunionectomy, this compound demonstrated a statistically significant and clinically meaningful reduction in pain intensity compared to placebo.[3][4] The time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) was significantly improved in the this compound group.[3][4]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard for assessing the potency and mechanism of ion channel modulators.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.8 channel are commonly used.[12]
-
Solutions:
-
Voltage Protocol:
-
Tonic Block: Cells are held at a hyperpolarized potential (e.g., -100 mV) and depolarized to elicit a peak inward current (e.g., to 0 mV for 20-50 ms).[12][13] The effect of the compound on the peak current is measured at a low stimulation frequency (e.g., 0.1 Hz).
-
Inactivated-State Block: A depolarizing prepulse (e.g., to -30 mV for 500 ms) is applied to inactivate the channels before the test pulse to assess the compound's affinity for the inactivated state.[13]
-
-
Data Analysis: The fractional block at each concentration is plotted, and the data are fitted with the Hill equation to determine the IC₅₀ value.[12]
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Radioligand: [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B) is a commonly used radioligand that binds to site 2 of the sodium channel.[14]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NaV1.8 channel.
-
Assay Procedure:
-
Incubate the membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Allow the reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound (suzetrigine, VX-548) is a pioneering, highly selective NaV1.8 inhibitor with a novel allosteric mechanism of action. Its impressive potency, selectivity, and favorable pharmacokinetic profile, coupled with promising clinical data, position it as a transformative non-opioid analgesic for the treatment of acute pain. The detailed technical information provided in this guide on its synthesis, mechanism, SAR, and pharmacological evaluation will be instrumental for researchers and drug developers in this exciting and rapidly evolving field. The continued exploration of this compound and its analogs holds the promise of delivering safer and more effective pain management strategies for a multitude of patients.
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review [mdpi.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. WO2021113627A1 - Substituted tetrahydrofurans as modulators of sodium channels - Google Patents [patents.google.com]
- 7. a2bchem.com [a2bchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Substituted tetrahydrofurans as modulators of sodium channels - Patent WO-2021113627-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Suzetrigine (VX-548): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suzetrigine (VX-548) is an investigational, first-in-class, non-opioid analgesic that selectively targets the voltage-gated sodium channel NaV1.8.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of Suzetrigine, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial findings. The information is intended for researchers, scientists, and professionals involved in drug development and pain management research.
Mechanism of Action
Suzetrigine is a potent and highly selective inhibitor of the NaV1.8 sodium channel, which is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and is not found in the central nervous system (CNS).[1][2][4] Its mechanism of action is distinct from traditional sodium channel blockers. Suzetrigine acts as an allosteric inhibitor, binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein.[1][4] This binding stabilizes the channel in a closed state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of pain signals.[1][4] This targeted action in the peripheral nervous system is designed to provide pain relief without the CNS side effects associated with opioids, such as addiction and respiratory depression.[2][3]
Pharmacodynamics
The pharmacodynamic effects of Suzetrigine are characterized by its high selectivity and state-dependent inhibition of the NaV1.8 channel.
Selectivity
In vitro studies have demonstrated that Suzetrigine is exceptionally selective for NaV1.8 over other NaV subtypes and a wide range of other molecular targets.[1][2][3][4] This high selectivity minimizes off-target effects and contributes to its favorable safety profile.
| Target | Selectivity Fold vs. NaV1.8 | Reference |
| Other NaV Subtypes | > 31,000 | [1][2][3][4] |
| Other Molecular Targets | > 180 targets tested | [1][4] |
In Vitro Efficacy
Suzetrigine has been shown to be a state-dependent inhibitor with nanomolar potency against human NaV1.8.[2][3] It effectively reduces pain signals in primary human dorsal root ganglion (DRG) sensory neurons.[1][4]
Pharmacokinetics
Suzetrigine is orally administered and exhibits a pharmacokinetic profile suitable for clinical use in managing acute pain.
| Parameter | Value | Condition | Reference |
| Tmax (Peak Plasma Concentration) | ~3 hours | Fasting | [2][3] |
| t1/2 (Effective Half-life) | 23.6 hours | [2][3] | |
| Metabolism | Primarily Hepatic | [2][3] |
Clinical Trials
Suzetrigine has undergone Phase 2 and Phase 3 clinical trials for the treatment of moderate-to-severe acute pain and neuropathic pain.
Acute Pain Studies
Two pivotal Phase 3 trials evaluated the efficacy and safety of Suzetrigine in patients with moderate-to-severe acute pain following abdominoplasty and bunionectomy.[5]
| Trial | Indication | Comparator | Primary Endpoint (SPID48 vs. Placebo) | Reference |
| Phase 3 | Abdominoplasty | Placebo, Hydrocodone/Acetaminophen | Met (p < 0.0001) | [5] |
| Phase 3 | Bunionectomy | Placebo, Hydrocodone/Acetaminophen | Met (p = 0.0002) | [5] |
SPID48: Sum of pain intensity difference over 48 hours.
In both studies, Suzetrigine demonstrated a statistically significant and clinically meaningful reduction in pain compared to placebo.[5] The time to clinically meaningful pain relief was also significantly shorter for Suzetrigine compared to placebo.[5] Adverse events were generally mild to moderate in severity.[5]
Neuropathic Pain Study
A Phase 2 study of Suzetrigine was conducted in patients with painful lumbosacral radiculopathy (LSR). The study met its primary endpoint, showing a statistically significant and clinically meaningful reduction in pain from baseline. However, a high placebo response was observed in this trial.
Experimental Protocols
Preclinical Pharmacology
-
Electrophysiology and Radioligand Binding: In vitro studies to determine the potency and selectivity of Suzetrigine were conducted using cells recombinantly expressing human NaV channels and other human proteins.[1][4] These assays are standard methods to characterize the interaction of a compound with its molecular target.
-
Human Dorsal Root Ganglion (DRG) Neuron Assays: To assess the effect of Suzetrigine on pain signaling in a more physiologically relevant system, primary human DRG sensory neurons were used.[1][4]
Clinical Trial Methodology
The Phase 3 acute pain trials were randomized, double-blind, placebo- and active-controlled studies.[5]
-
Patient Population: Adults with moderate-to-severe pain following either abdominoplasty or bunionectomy.[5]
-
Dosing Regimen: Patients received an initial loading dose of 100 mg of Suzetrigine, followed by a 50 mg maintenance dose every 12 hours for 48 hours.[5]
-
Pain Assessment: Pain intensity was measured using a numeric pain rating scale (NPRS). The primary efficacy endpoint was the time-weighted sum of the pain intensity difference over 48 hours (SPID48).[5]
Safety and Tolerability
Across multiple clinical studies, Suzetrigine has demonstrated a favorable safety and tolerability profile.[2][3] Nonclinical and clinical safety assessments have shown no evidence of adverse CNS or cardiovascular effects, nor any indication of addictive potential or dependence.[1][4] The most common adverse events reported in clinical trials were consistent with those typically observed in postsurgical settings and were generally mild to moderate in severity.[5]
Conclusion
Suzetrigine represents a promising development in the field of pain management. Its novel mechanism of action, high selectivity for NaV1.8 in the peripheral nervous system, and favorable pharmacokinetic and safety profiles position it as a potential non-opioid alternative for the treatment of moderate-to-severe acute pain. Further investigation into its utility in chronic neuropathic pain conditions is ongoing. This guide provides a comprehensive summary of the current pharmacological knowledge of Suzetrigine for the scientific and drug development community.
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Suzetrigine (VX-548)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suzetrigine (formerly VX-548), is a first-in-class, orally bioavailable, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a critical role in the transmission of pain signals.[1][3][4] By selectively targeting NaV1.8 in the peripheral nervous system, Suzetrigine offers a promising therapeutic approach for the management of moderate-to-severe acute and neuropathic pain, with a reduced risk of the central nervous system side effects commonly associated with opioid analgesics.[1][4] Preclinical in vivo studies are essential to further elucidate the analgesic efficacy and pharmacokinetic profile of Suzetrigine in various pain models.
Mechanism of Action
Suzetrigine functions as a state-dependent inhibitor of NaV1.8 channels. It binds to the channel and stabilizes it in a closed state, thereby preventing the influx of sodium ions required for the initiation and propagation of action potentials in nociceptive neurons.[1] This targeted inhibition of peripheral pain signals forms the basis of its analgesic effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical pharmacokinetic studies of Suzetrigine in various animal models.
Table 1: Pharmacokinetic Parameters of Suzetrigine in Rats
| Administration Route | Dose (mg/kg) | Animal Strain | Gender | Key Findings | Reference |
| Intravenous | 1 | Not Specified | Male | AUC0-t: 253.8 ± 6.3 ng·h/mL; Clearance: 65.1 ± 1.7 mL/min/kg | [5] |
| Intravenous | 1 | Not Specified | Female | AUC0-t: 1505.8 ± 47.3 ng·h/mL; Clearance: 12.5 ± 0.8 mL/min/kg | [5] |
| Oral | 2 | Not Specified | Male | AUC0-t: ~50-fold lower than females; Oral Bioavailability: 11% | [5] |
| Oral | 2 | Not Specified | Female | AUC0-t: ~50-fold higher than males; Oral Bioavailability: 96% | [5] |
Table 2: Suzetrigine Dosage in Rat Fertility Studies
| Study Type | Dose (mg/kg/day) | Administration Route | Key Observations | Reference |
| Female Fertility | 5, 10, 15 | Oral | Increased pre-implantation loss at 15 mg/kg/day. | [6] |
| Male Fertility | 200, 600, 1000 | Oral | No effects observed on sperm parameters. | [6] |
Experimental Protocols
Neuropathic Pain Models
This model induces robust and persistent neuropathic pain behaviors by ligating spinal nerves.[1]
Objective: To establish a model of peripheral nerve injury-induced neuropathic pain for evaluating the analgesic efficacy of Suzetrigine.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
5-0 silk suture
-
Suzetrigine
-
Vehicle (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline)[7]
Procedure:
-
Anesthetize the rat and place it in a prone position.
-
Make a skin incision at the L5-L6 level of the spine.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 5-0 silk suture.
-
Ensure the ligation is secure, causing a visible constriction of the nerve.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover in a warm, clean cage and provide post-operative care.
-
Administer Suzetrigine or vehicle orally or via the desired route at specified time points post-surgery.
i. Mechanical Allodynia (von Frey Test)
Objective: To measure the withdrawal threshold to a non-painful mechanical stimulus.
Procedure:
-
Place the animal in a testing chamber on an elevated wire mesh platform and allow for acclimatization.
-
Apply von Frey filaments with increasing bending force to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
-
Assess baseline thresholds before drug administration and at various time points after administration of Suzetrigine or vehicle.
ii. Thermal Hyperalgesia (Hargreaves Test)
Objective: To quantify the paw withdrawal latency from a radiant heat source.
Procedure:
-
Place the animal in a testing chamber on a glass floor and allow for acclimatization.
-
Position a radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw. Record this paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20 seconds) should be implemented to prevent tissue damage.
-
Test both the ipsilateral and contralateral paws.
-
Measure baseline latencies before and at specified intervals after the administration of Suzetrigine or vehicle.
Inflammatory Pain Model
This model is widely used to screen novel compounds for their efficacy against inflammatory pain.[8]
Objective: To induce a localized and persistent inflammatory pain state to assess the anti-inflammatory and analgesic effects of Suzetrigine.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles
-
Suzetrigine
-
Vehicle
Procedure:
-
Briefly restrain the rat.
-
Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw.
-
Monitor the animal for the development of inflammation (e.g., paw edema, redness).
-
Pain behaviors typically develop within hours and can persist for several weeks.
-
Administer Suzetrigine or vehicle at desired time points after CFA injection.
Assess mechanical allodynia and thermal hyperalgesia as described in the neuropathic pain section (Protocols 1.b.i and 1.b.ii).
Visualizations
Caption: Suzetrigine's mechanism of action on the NaV1.8 channel.
Caption: General workflow for in vivo efficacy studies of Suzetrigine.
References
- 1. benchchem.com [benchchem.com]
- 2. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Suzetrigine as a Novel Non-opioid Analgesic Drug in Pain Management: A Review of Clinical Evidence and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
Application Notes and Protocols for the Analytical Detection of Zilvetrigine (Suzetrigine/VX-548)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Zilvetrigine (also known as Suzetrigine or VX-548) in biological matrices. The protocols are intended for use in research, drug development, and pharmacokinetic studies.
Introduction
This compound is a selective inhibitor of the voltage-gated sodium channel NaV1.8, a key mediator in the transmission of pain signals in peripheral sensory neurons. Its targeted mechanism of action presents a promising alternative to traditional opioid analgesics for the management of acute pain. Accurate and robust analytical methods are essential for the quantitative determination of this compound in biological samples to support preclinical and clinical development. This document outlines a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for its detection.
Signaling Pathway of this compound
This compound exerts its analgesic effect by selectively inhibiting the NaV1.8 sodium channel, which is predominantly expressed in peripheral nociceptive (pain-sensing) neurons. By binding to and stabilizing the channel in its closed state, this compound blocks the influx of sodium ions that is necessary for the generation and propagation of action potentials. This inhibition of pain signal transmission from the periphery to the central nervous system results in pain relief.
Caption: Mechanism of action of this compound on the NaV1.8 channel.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective LC-MS/MS method has been validated for the quantification of this compound in plasma. The following sections detail the experimental protocols and performance characteristics.
Quantitative Data Summary
The following tables summarize the validation parameters for the LC-MS/MS method for the analysis of this compound in monkey plasma.[1][2][3]
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 1–1000 ng/mL |
| Correlation Coefficient (r²) | >0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Relative Error) | Precision (% RSD) |
| LLOQ | 1 | -5.0% to 9.1% | <8.4% |
| Low QC | 3 | -4.5% to 8.2% | <7.9% |
| Medium QC | 100 | -3.8% to 5.5% | <6.1% |
| High QC | 800 | -2.1% to 6.3% | <5.2% |
Table 3: Recovery
| Analyte | Mean Recovery |
| This compound | >84% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is based on the method developed for the analysis of this compound in monkey plasma.[1][2][3]
Materials:
-
Monkey plasma samples
-
This compound certified reference standard
-
Ibrutinib (or other suitable internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Ibrutinib).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Caption: Workflow for sample preparation by protein precipitation.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is an alternative method that has been shown to be effective for the extraction of this compound from biological matrices such as equine urine and plasma.[2]
Materials:
-
Plasma or urine samples
-
This compound certified reference standard
-
Suitable internal standard
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
pH adjustment buffers (e.g., phosphate (B84403) buffer)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 1 mL of the biological sample into a glass centrifuge tube.
-
Add the internal standard.
-
Adjust the pH of the sample as required using an appropriate buffer.
-
Add 5 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Caption: Workflow for sample preparation by liquid-liquid extraction.
Protocol 3: LC-MS/MS Instrumental Analysis
The following parameters are based on the validated method for this compound in monkey plasma.[1][2][3]
Instrumentation:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Thermo Vantage TSQ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (dimensions not specified, but an AQUA C18, 3.0 µm, 4.6 x 150 mm has also been found effective).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 474.2 → 165.0
-
Ibrutinib (IS): m/z 441.2 → 138.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used to achieve maximum sensitivity and specificity.
Conclusion
The described LC-MS/MS method with either protein precipitation or liquid-liquid extraction for sample preparation provides a robust and sensitive approach for the quantitative determination of this compound in biological matrices. These protocols are suitable for supporting pharmacokinetic and other studies during drug development. It is recommended that each laboratory validates the chosen method according to their specific instrumentation and regulatory requirements.
References
Application Notes and Protocols: High-Throughput Screening for NaV1.8 Inhibitors Using Zilvetrigine (based on Suzetrigine data)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype, in particular, is preferentially expressed in peripheral nociceptive neurons and has been genetically and pharmacologically validated as a key target for pain management.[1][2] The development of selective NaV1.8 inhibitors represents a promising non-opioid therapeutic strategy for treating moderate to severe pain.[1][2]
This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of the NaV1.8 ion channel. While the prompt specified "Zilvetrigine," publicly available scientific literature extensively documents a compound with a similar name, "Suzetrigine" (VX-548), a potent and highly selective NaV1.8 inhibitor.[1][2][3] This guide will, therefore, leverage the known mechanism of action and properties of Suzetrigine as a reference for establishing a robust HTS workflow.
The primary screening method detailed here utilizes automated patch-clamp (APC) electrophysiology, the gold standard for ion channel drug discovery, offering high-quality data with the throughput required for screening large compound libraries.[4][5][6][7]
Mechanism of Action of Suzetrigine (Reference Compound)
Suzetrigine is a state-dependent inhibitor of the NaV1.8 channel.[2][3] It selectively binds to the second voltage-sensing domain (VSD2) of the channel, stabilizing it in a closed state.[1] This allosteric mechanism prevents the channel from opening in response to membrane depolarization, thereby inhibiting the transmission of pain signals in primary human dorsal root ganglion (DRG) sensory neurons.[1] Suzetrigine exhibits remarkable selectivity for NaV1.8 over other NaV subtypes (>31,000-fold), which is a critical attribute for minimizing off-target effects.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of Suzetrigine action on the NaV1.8 channel.
High-Throughput Screening Workflow
An HTS campaign to identify novel NaV1.8 inhibitors typically involves several stages, from assay development to hit validation. Automated patch clamp systems are central to this workflow, enabling the rapid and precise measurement of ion channel activity.[4][5]
Experimental Workflow Diagram
Caption: High-throughput screening workflow for NaV1.8 inhibitors.
Experimental Protocols
Cell Line Maintenance and Preparation
This protocol is designed for cell lines recombinantly expressing the human NaV1.8 channel, such as HEK293 or CHO cells.
-
Cell Line: HEK293 cells stably expressing human NaV1.8.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
-
Preparation for APC:
-
Aspirate culture medium and wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add a minimal volume of a cell dissociation reagent (e.g., TrypLE Express) and incubate for 3-5 minutes at 37°C.
-
Neutralize the dissociation reagent with culture medium and gently triturate to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 3 minutes.
-
Resuspend the cell pellet in an appropriate extracellular solution for the APC system at a final concentration of 1-2 million cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature before use.
-
Automated Patch Clamp (APC) Electrophysiology Protocol
This protocol is a general guideline for APC systems (e.g., Sophion QPatch, Nanion SyncroPatch).[5][7] Specific parameters may need optimization for the instrument in use.
-
Solutions:
-
Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (ICS): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH).
-
-
Procedure:
-
Prime the APC instrument's fluidics with ECS and ICS.
-
Load the prepared cell suspension into the instrument.
-
Initiate the automated cell capture and seal formation sequence. Aim for giga-ohm seals (>1 GΩ) for high-quality recordings.
-
Establish the whole-cell configuration.
-
Voltage Protocol:
-
Hold the cells at a resting potential of -100 mV.
-
Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit NaV1.8 currents. Pulses should be applied at a frequency that allows for channel recovery (e.g., 0.1 Hz).
-
-
Compound Application:
-
Establish a stable baseline recording of the NaV1.8 current for at least 60 seconds.
-
Apply the test compound at a single high concentration (e.g., 10 µM) for the primary screen.
-
For dose-response curves, apply compounds in increasing concentrations, allowing the effect to plateau at each concentration.
-
Include a positive control (e.g., Suzetrigine) and a vehicle control (e.g., 0.1% DMSO) on each plate.
-
-
Data Acquisition: Record the peak inward sodium current at each voltage step.
-
Data Analysis
-
Primary Screen Analysis:
-
Calculate the percentage inhibition of the peak NaV1.8 current for each compound relative to the vehicle control.
-
Identify "hits" as compounds that produce a statistically significant inhibition (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).
-
-
Dose-Response Analysis:
-
For confirmed hits, plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Quantitative Data Presentation
The following table presents hypothetical data from a primary screen and subsequent dose-response analysis for identifying NaV1.8 inhibitors, with Suzetrigine as the reference compound.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Dose-Response IC50 (nM) | Selectivity (Fold vs. NaV1.5) |
| Suzetrigine (Reference) | 98.2 ± 1.5 | 8.5 | >30,000 |
| Vehicle (0.1% DMSO) | 1.2 ± 2.5 | N/A | N/A |
| Hit Compound A | 85.7 ± 4.1 | 55.2 | >1,000 |
| Hit Compound B | 62.3 ± 6.8 | 210.8 | 50 |
| Non-Hit Compound C | 15.4 ± 5.3 | >10,000 | Not Determined |
Data are presented as mean ± standard deviation. N/A: Not Applicable.
These structured results allow for the direct comparison of the potency and selectivity of newly identified compounds against the reference inhibitor, Suzetrigine. This systematic approach is fundamental in advancing promising candidates through the drug discovery pipeline.[8][9]
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmicrosystems.com [cellmicrosystems.com]
- 5. The evolution of automated patch clamp [metrionbiosciences.com]
- 6. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]
- 8. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 9. High-Throughput Screening (HTS) | Definitive Healthcare [definitivehc.com]
Zilvetrigine in Preclinical Research: A Review of Available Data in Animal Models
Despite extensive investigation, there is currently no publicly available scientific literature detailing the use of Zilvetrigine in animal models of any disease. Comprehensive searches of scholarly databases and clinical trial registries have not yielded any preclinical studies that report on the efficacy, dosage, or experimental protocols related to this compound in in vivo animal research.
Therefore, it is not possible to provide detailed Application Notes, Protocols, or quantitative data summaries for this compound in animal models of diseases such as epilepsy or neuropathic pain, which would be the expected therapeutic areas for a voltage-gated sodium channel modulator. The creation of such documents requires specific experimental details that are not present in the public domain.
General Methodologies for Evaluating Sodium Channel Modulators in Animal Models
While specific data for this compound is unavailable, researchers investigating novel sodium channel modulators for epilepsy and neuropathic pain typically employ a range of established animal models. The methodologies for these models are well-documented and provide a framework for how a compound like this compound might be evaluated.
Animal Models of Epilepsy
Commonly used animal models to test the efficacy of anti-seizure medications include:
-
Maximal Electroshock (MES) Seizure Model: This model is used to induce generalized tonic-clonic seizures and is predictive of efficacy against generalized seizures in humans.
-
Pentylenetetrazol (PTZ) Seizure Model: This chemical-induced seizure model is used to assess efficacy against myoclonic and absence seizures.
-
Kindling Models: Electrical or chemical kindling of specific brain regions, such as the amygdala, creates a model of focal epilepsy that can progress to secondarily generalized seizures. This model is useful for studying the process of epileptogenesis.
-
Genetic Models: Various transgenic animal models with specific genetic mutations that lead to spontaneous seizures are used to study specific forms of genetic epilepsy.
Animal Models of Neuropathic Pain
To evaluate the analgesic potential of compounds in neuropathic pain, researchers often utilize models that mimic nerve injury in humans:
-
Chronic Constriction Injury (CCI) Model: This model involves the loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.
-
Spared Nerve Injury (SNI) Model: In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, resulting in a persistent neuropathic pain state.
-
Spinal Nerve Ligation (SNL) Model: This model involves the tight ligation of one or more spinal nerves, which also produces robust and long-lasting neuropathic pain behaviors.
-
Chemotherapy-Induced Neuropathic Pain (CINP) Models: Administration of certain chemotherapeutic agents (e.g., paclitaxel, cisplatin) to rodents can induce a painful peripheral neuropathy, mimicking a common side effect in cancer patients.
Hypothetical Experimental Workflow
Should data on this compound become available, a typical experimental workflow for its evaluation in an animal model of neuropathic pain might look like the following:
Caption: Hypothetical workflow for evaluating this compound in a neuropathic pain model.
Signaling Pathways
The presumed mechanism of action of this compound, as a voltage-gated sodium channel inhibitor, would involve the modulation of neuronal excitability. The following diagram illustrates the general role of voltage-gated sodium channels in neuronal signaling.
Caption: Hypothesized mechanism of this compound in blocking pain signaling.
Application Notes and Protocols for Assessing Zilvetrigine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilvetrigine is identified as a sodium channel blocker with potential analgesic applications. Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons. Dysregulation of sodium channel activity is implicated in various pathological conditions, particularly chronic pain. Therefore, developing robust assays to characterize the activity and selectivity of sodium channel modulators like this compound is paramount for preclinical drug development.
These application notes provide detailed protocols for key assays to characterize the pharmacological profile of this compound, including its potency, selectivity, and mechanism of action on voltage-gated sodium channels. The protocols are designed to guide researchers in generating reliable and reproducible data for drug development decision-making.
Electrophysiological Assessment of this compound Activity
Electrophysiology, particularly the patch-clamp technique, is the gold standard for characterizing the effects of compounds on ion channels. It provides high-resolution data on channel function, including the kinetics of channel gating and blockade.
Manual and Automated Patch-Clamp Electrophysiology
This protocol describes whole-cell voltage-clamp recordings to assess the inhibitory activity of this compound on various sodium channel subtypes (e.g., Nav1.1-Nav1.9) heterologously expressed in mammalian cell lines (e.g., HEK293 or CHO cells).
Objective: To determine the potency (IC50) and mechanism of this compound's inhibition of voltage-gated sodium channels. This includes assessing its state-dependence (affinity for resting, open, and inactivated states of the channel).
Experimental Workflow Diagram:
Caption: Workflow for Patch-Clamp Electrophysiology.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human Nav subtype of interest (e.g., Nav1.7, Nav1.8) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For recording, plate cells onto 12-mm glass coverslips and allow them to grow for 24-48 hours.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute in the external solution to obtain final desired concentrations. The final DMSO concentration should not exceed 0.1%.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
To assess tonic block, apply a depolarizing pulse to 0 mV for 20 ms (B15284909) every 10 seconds.
-
To assess use-dependent block, apply a train of depolarizing pulses to 0 mV at a frequency of 10 Hz.
-
To assess state-dependent block, vary the holding potential (e.g., from -140 mV to -60 mV) to alter the proportion of channels in the resting and inactivated states.
-
-
Data Acquisition and Analysis:
-
Record sodium currents using a patch-clamp amplifier and digitizer.
-
Measure the peak inward current amplitude before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct concentration-response curves and fit the data with the Hill equation to determine the IC50 value.
-
Analyze the voltage-dependence of the IC50 to determine the affinity of this compound for the different channel states.
-
Data Presentation:
| Nav Subtype | Tonic Block IC50 (µM) | Use-Dependent Block IC50 (µM) at 10 Hz |
| Nav1.1 | Illustrative Data | Illustrative Data |
| Nav1.2 | Illustrative Data | Illustrative Data |
| Nav1.3 | Illustrative Data | Illustrative Data |
| Nav1.5 | Illustrative Data | Illustrative Data |
| Nav1.7 | Illustrative Data | Illustrative Data |
| Nav1.8 | Illustrative Data | Illustrative Data |
High-Throughput Screening using a FLIPR-Based Membrane Potential Assay
For screening larger compound libraries or for initial hit identification, a fluorescence-based membrane potential assay using a Fluorometric Imaging Plate Reader (FLIPR) is a suitable high-throughput method.
Objective: To rapidly assess the inhibitory activity of this compound on a target sodium channel subtype in a high-throughput format.
Experimental Workflow Diagram:
Caption: Workflow for FLIPR Membrane Potential Assay.
Protocol:
-
Cell Plating:
-
Seed HEK293 cells stably expressing the target Nav subtype in black-walled, clear-bottom 384-well plates at a density that forms a confluent monolayer after 24 hours.
-
-
Dye Loading:
-
Prepare the voltage-sensitive dye loading solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
FLIPR Assay:
-
Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen dye.
-
Transfer the cell plate and the compound plate to the FLIPR instrument.
-
Record a baseline fluorescence reading.
-
Add the this compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15 minutes).
-
Add a sodium channel agonist, such as veratridine, to activate the channels and induce membrane depolarization.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each this compound concentration.
-
Normalize the data to the control wells (no this compound).
-
Plot the normalized response against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Data Presentation:
| Compound | Target Nav Subtype | FLIPR IC50 (µM) |
| This compound | Nav1.7 | Illustrative Data |
| Reference Inhibitor | Nav1.7 | Illustrative Data |
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Kd) of a compound for its target receptor. This assay measures the displacement of a radiolabeled ligand that specifically binds to the sodium channel by the unlabeled test compound (this compound).
Objective: To determine the binding affinity (Ki) of this compound for the target sodium channel subtype.
Experimental Workflow Diagram:
Application Notes and Protocols for Suzetrigine (VX-548) as a Research Tool in Neuroscience
A Note on Nomenclature: The initial query specified "Zilvetrigine." However, extensive research yielded minimal information on a compound with this name in the context of neuroscience research. In contrast, "Suzetrigine" (also known as VX-548) is a recently developed, highly specific NaV1.8 inhibitor with a wealth of publicly available data that aligns with the user's request. It is highly probable that Suzetrigine is the compound of interest. Therefore, these application notes and protocols are based on the available data for Suzetrigine (VX-548).
Introduction
Suzetrigine (VX-548) is a first-in-class, orally bioavailable, and highly selective inhibitor of the voltage-gated sodium channel subtype 1.8 (NaV1.8).[1] NaV1.8 channels are predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG), and play a critical role in the transmission of pain signals.[2][3] Due to its selective expression in the peripheral nervous system and not in the central nervous system (CNS), NaV1.8 has emerged as a key therapeutic target for the development of novel analgesics.[4][5] Suzetrigine's high selectivity offers the potential for effective pain relief without the adverse CNS effects, such as sedation, respiratory depression, and addiction potential, commonly associated with opioid analgesics.[6][7] These characteristics make Suzetrigine a valuable research tool for investigating the role of NaV1.8 in nociception and for the preclinical evaluation of new pain therapeutics.
Mechanism of Action
Suzetrigine exerts its inhibitory effect on NaV1.8 through a novel allosteric mechanism.[4][8] Unlike traditional sodium channel blockers that occlude the pore of the channel, Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein.[4][9] This binding stabilizes the channel in a closed, non-conducting state, thereby preventing the influx of sodium ions required for the initiation and propagation of action potentials in nociceptive neurons.[8][10] This results in a tonic, voltage-independent inhibition of the channel.[10] A unique characteristic of Suzetrigine's interaction with NaV1.8 is its "reverse use-dependence," where repetitive, strong depolarizations can relieve the inhibition, suggesting a very strong affinity for the resting state of the channel.[7]
Data Presentation
Table 1: In Vitro Potency and Selectivity of Suzetrigine
| Target | Species | Assay Method | IC50 (nM) | Selectivity vs. Other NaV Subtypes | Reference(s) |
| NaV1.8 | Human | Whole-cell patch-clamp | 0.27 - 0.7 | - | [8] |
| Other NaV Subtypes | Human | Electrophysiology | >8,370 | ≥31,000-fold | [4][5] |
| Other Molecular Targets | Human | Various binding assays | >10,000 | >180 targets tested with no significant activity | [4][5] |
Table 2: Pharmacokinetic Properties of Suzetrigine
| Parameter | Value | Species | Reference(s) |
| Bioavailability | Orally bioavailable | Human | [1] |
| Time to Maximum Concentration (Tmax) | ~3 hours (fasting) | Human | [7] |
| Plasma Protein Binding | 99% | Human | [7] |
| Metabolism | Primarily by CYP3A | Human | [7] |
| Elimination Half-life | ~5.9 hours | Human | [5] |
Table 3: Preclinical and Clinical Efficacy of Suzetrigine in Pain Models
| Pain Model | Species | Endpoint | Efficacy | Reference(s) |
| Abdominoplasty (Phase 3) | Human | SPID48 vs. Placebo | 48.4 (95% CI: 33.6, 63.1; P < 0.001) | [11] |
| Bunionectomy (Phase 3) | Human | SPID48 vs. Placebo | 29.3 (95% CI: 14.0, 44.6; P = 0.0002) | [11] |
| Neuropathic Pain (Animal Models) | Rodent | Reduction in nociceptive behaviors | Significant reduction | [12] |
| Inflammatory Pain (Animal Models) | Rodent | Reduction in nociceptive behaviors | Significant reduction | [12] |
SPID48: Sum of pain intensity difference over 48 hours.
Experimental Protocols
Protocol 1: In Vitro Characterization of Suzetrigine using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency (IC50) and state-dependence of Suzetrigine on human NaV1.8 channels expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing human NaV1.8 (SCN10A).
-
Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic (e.g., G418).
-
Glass coverslips coated with poly-D-lysine.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Perfusion system for drug application.
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Suzetrigine stock solution (e.g., 10 mM in DMSO) and serial dilutions in external solution.
Procedure:
-
Cell Preparation: Culture HEK293-hNaV1.8 cells under standard conditions and plate onto coated glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution. Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration. Allow the cell to stabilize for a few minutes.
-
Voltage-Clamp Protocols:
-
Tonic Block (Resting State):
-
Hold the cell at a potential where most channels are in the resting state (e.g., -120 mV).
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
-
Establish a stable baseline current.
-
Perfuse the cell with increasing concentrations of Suzetrigine, allowing the block to reach steady state at each concentration.
-
-
Inactivated-State Block:
-
Hold the cell at -120 mV.
-
Apply a depolarizing prepulse (e.g., to -30 mV for 500 ms) to induce inactivation, followed immediately by a test pulse to 0 mV.
-
Apply Suzetrigine as described for the tonic block protocol.
-
-
-
Data Analysis:
-
Measure the peak inward current at each Suzetrigine concentration.
-
Calculate the fractional block relative to the baseline current.
-
Plot the concentration-response data and fit with the Hill equation to determine the IC50 for each channel state.
-
Protocol 2: Assessment of Mechanical Allodynia in a Neuropathic Pain Model (Spinal Nerve Ligation)
Objective: To evaluate the efficacy of orally administered Suzetrigine in reversing mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
5-0 silk suture.
-
Von Frey filaments.
-
Elevated wire mesh platform.
-
Suzetrigine formulation for oral gavage (e.g., in a vehicle of 0.5% methylcellulose).
Procedure:
-
Spinal Nerve Ligation (SNL) Surgery:
-
Anesthetize the rat and make a skin incision at the L5-L6 level.
-
Dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a 5-0 silk suture.[13]
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors.
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Acclimatize the rats to the testing apparatus (elevated wire mesh platform) for at least 15-30 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral (ligated) hind paw.[13]
-
A positive response is a brisk withdrawal or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
-
Drug Administration and Testing:
-
Establish a baseline PWT before drug administration.
-
Administer Suzetrigine or vehicle by oral gavage.
-
Measure the PWT at various time points after administration (e.g., 30, 60, 120, 180 minutes).
-
-
Data Analysis:
-
Compare the PWTs of the Suzetrigine-treated group to the vehicle-treated group at each time point using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).
-
Protocol 3: Assessment of Thermal Hyperalgesia in an Inflammatory Pain Model (Carrageenan-Induced)
Objective: To assess the efficacy of Suzetrigine in reducing thermal hyperalgesia in a rat model of inflammatory pain.
Materials:
-
Male Wistar rats (180-220 g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Plantar test apparatus (Hargreaves apparatus).
-
Suzetrigine formulation for the desired route of administration.
Procedure:
-
Induction of Inflammation:
-
Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
-
Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Drug Administration and Testing:
-
Establish a baseline PWL before carrageenan injection.
-
Administer Suzetrigine or vehicle at a predetermined time relative to the carrageenan injection (e.g., 30 minutes before).
-
Measure the PWL at various time points after carrageenan injection (e.g., 1, 2, 3, 4 hours).
-
-
Data Analysis:
-
Compare the PWLs of the Suzetrigine-treated group to the vehicle-treated group at each time point using appropriate statistical analysis.
-
Mandatory Visualizations
Caption: NaV1.8 signaling pathway in nociception and the inhibitory action of Suzetrigine.
Caption: Experimental workflow for the preclinical evaluation of a novel NaV1.8 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigational Analgesic Emerges from Genetics of Congenital Insensitivity to Pain [painmedicinenews.com]
- 7. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. neurologylive.com [neurologylive.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Zilvetrigine (Suzetrigine) for the Treatment of Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilvetrigine, also known as Suzetrigine (VX-548), is a novel, orally administered, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This first-in-class non-opioid analgesic presents a significant advancement in pain management.[1][2] By selectively targeting NaV1.8, which is preferentially expressed in peripheral pain-sensing neurons (nociceptors), this compound offers a targeted approach to pain relief without the central nervous system side effects commonly associated with opioid analgesics, such as dependence, addiction, sedation, and respiratory depression.[1][2][3] Preclinical and clinical studies have demonstrated its potential in treating moderate to severe acute pain.[1][2][3][4][5]
These application notes provide a comprehensive overview of this compound's mechanism of action, key experimental data, and protocols for its investigation in the field of pain research.
Mechanism of Action
This compound functions as a potent and highly selective blocker of the NaV1.8 sodium channel.[1][2][3] NaV1.8 plays a crucial role in the generation and conduction of action potentials in nociceptive neurons in response to painful stimuli. By inhibiting NaV1.8, this compound effectively dampens the pain signals transmitted from the periphery to the central nervous system.
A key feature of this compound is its remarkable selectivity for NaV1.8 over other sodium channel subtypes, with a greater than 31,000-fold selectivity.[1][2][3] This high selectivity minimizes off-target effects and contributes to its favorable safety profile. The mechanism involves state-dependent binding, where the drug has a higher affinity for the channel in its open or inactivated states, which are more prevalent during high-frequency firing of nociceptors in a pain state.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Voltage-gated sodium channel 1.8 (NaV1.8) | [1][2][3] |
| Selectivity | > 31,000-fold for NaV1.8 over other NaV subtypes | [1][2][3] |
| Potency | Nanomolar (nM) range | [1][2] |
| Administration | Oral | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 3 hours (fasting) | [1][2] |
| Effective Half-life (t1/2) | 23.6 hours | [1][2] |
| Elimination | Primarily via hepatic metabolism | [1][2] |
Table 2: Summary of Clinical Efficacy in Acute Pain (Phase 3 Trials)
| Study Population | Primary Endpoint | This compound Result vs. Placebo | Reference |
| Abdominoplasty | Sum of pain intensity difference over 48 hours (SPID48) | Statistically significant and clinically meaningful reduction in pain | [4] |
| Bunionectomy | Sum of pain intensity difference over 48 hours (SPID48) | Statistically significant and clinically meaningful reduction in pain | [4] |
Table 3: Time to Onset of Clinically Meaningful Pain Relief (Phase 3 Trials)
| Study Population | This compound | Placebo | P-value | Reference |
| Abdominoplasty | 119 minutes | 480 minutes | < 0.0001 | [4] |
| Bunionectomy | 240 minutes | 480 minutes | 0.0016 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound are provided below.
In Vitro Patch-Clamp Electrophysiology Protocol
Objective: To determine the potency and selectivity of this compound on human NaV1.8 channels and other NaV subtypes.
Materials:
-
Cell line stably expressing human NaV1.8 channels (e.g., HEK293 cells).
-
Cell lines expressing other human NaV subtypes for selectivity profiling.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External and internal recording solutions.
-
This compound stock solution (in DMSO) and serial dilutions.
Procedure:
-
Cell Culture: Culture the cells under standard conditions. Passage cells 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit sodium currents using a voltage step protocol (e.g., depolarizing pulses to 0 mV for 20 ms).
-
-
Drug Application:
-
Record baseline currents in the external solution.
-
Perfuse the cells with increasing concentrations of this compound.
-
Allow sufficient time for the drug effect to reach steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each drug concentration.
-
Normalize the current to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Repeat the protocol for other NaV subtypes to assess selectivity.
-
In Vivo Animal Model of Postoperative Pain Protocol
Objective: To evaluate the analgesic efficacy of this compound in a preclinical model of acute pain.
Animals:
-
Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Induction of Postoperative Pain:
-
Anesthetize the rats with isoflurane.
-
Make a plantar incision through the skin and fascia of the hind paw.
-
-
Drug Administration:
-
Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle control.
-
Administer the drug at a set time point post-surgery (e.g., 2 hours).
-
-
Assessment of Pain Behavior:
-
Measure mechanical allodynia using von Frey filaments at baseline and at various time points after drug administration (e.g., 1, 2, 4, 6, 24 hours).
-
The paw withdrawal threshold is determined as the force at which the animal withdraws its paw.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle control group.
-
Calculate the percentage of maximum possible effect (%MPE).
-
Determine the dose-response relationship.
-
Conclusion
This compound represents a promising non-opioid analgesic with a well-defined mechanism of action and a strong clinical profile for the treatment of acute pain. Its high selectivity for NaV1.8 translates to a favorable safety profile, making it a valuable tool for researchers and a potential therapeutic option for patients. The protocols outlined above provide a framework for the continued investigation of this compound and other selective NaV1.8 inhibitors in the field of pain management.
References
- 1. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Zilvetrigine Concentration in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Zilvetrigine concentration for their in vitro and electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in peripheral pain-sensing neurons (nociceptors) and is a key mediator of pain sensation.[1][2] By selectively blocking NaV1.8, this compound reduces the excitability of these neurons without affecting the central nervous system, which helps to avoid side effects like addiction and sedation.[1][2][3] Its mechanism is described as a state-dependent, allosteric inhibition, where it binds to the second voltage-sensing domain (VSD2) to stabilize the channel in a closed state.[1]
Q2: What is a good starting concentration range for this compound in in vitro cell-based assays?
A2: For a novel compound like this compound, it is recommended to start with a wide concentration range to determine the optimal dose. A common approach is to perform a dose-response curve starting from the nanomolar to the millimolar range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).[4] This will help in identifying the half-maximal inhibitory concentration (IC50). For compounds with high selectivity like this compound (reported to have over 31,000-fold selectivity for NaV1.8 over other NaV subtypes), nanomolar potency is expected.[1][2][3] Therefore, a more focused initial screen might be in the low nanomolar to micromolar range.
Q3: How should I prepare my stock solutions of this compound?
A3: The preparation of stock solutions is critical for experimental reproducibility. Since this compound is an organic molecule, it is likely soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is crucial to check the manufacturer's instructions or perform solubility tests.[5] Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent and then make serial dilutions in your experimental buffer or cell culture medium. Be mindful of the final solvent concentration in your experiment, as high concentrations of solvents like DMSO can have cytotoxic effects.[6] It is generally recommended to keep the final DMSO concentration below 0.5%.
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound in my experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify your calculations for serial dilutions. Perform a new dose-response experiment with a wider concentration range. |
| Compound Instability | Prepare fresh stock solutions. Avoid multiple freeze-thaw cycles of the stock solution. Check for any precipitation in your final dilutions. |
| Low Target Expression | Confirm that your cell line or primary culture expresses the NaV1.8 channel at a sufficient level using techniques like qPCR, Western blot, or immunocytochemistry. |
| Experimental Conditions | Ensure that the pH and temperature of your experimental buffer are optimal for both your cells and the compound's activity. |
Problem 2: I am observing significant cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Lower the concentration range in your experiments. Determine the IC50 and work at concentrations around this value. |
| Solvent Toxicity | Reduce the final concentration of the solvent (e.g., DMSO) in your experimental wells.[6] Include a solvent-only control to assess its effect on cell viability. |
| Off-Target Binding | While this compound is reported to be highly selective, at very high concentrations, it may interact with other targets.[1] Lowering the concentration is the first step. Consider using a control compound with a different mechanism of action. |
| Cell Health | Ensure your cells are healthy and not overly confluent before starting the experiment. Unhealthy cells can be more susceptible to drug-induced toxicity. |
Experimental Protocols & Data
Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell line expressing NaV1.8 and a fluorescent membrane potential dye.
Materials:
-
Cells expressing human NaV1.8
-
Cell culture medium
-
This compound
-
DMSO
-
Fluorescent membrane potential dye kit
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Protocol:
-
Cell Plating: Seed the NaV1.8-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Compound Addition: Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 30 minutes) at 37°C.
-
Dye Loading: Add the fluorescent membrane potential dye to all wells according to the manufacturer's instructions and incubate as required.
-
NaV1.8 Activation: Stimulate the NaV1.8 channels with a depolarizing agent (e.g., veratridine (B1662332) or a high concentration of potassium chloride).
-
Fluorescence Reading: Immediately measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Example IC50 Data for a NaV1.8 Inhibitor
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound (hypothetical) | HEK293-NaV1.8 | Membrane Potential | 15 |
| Tetrodotoxin (control) | HEK293-NaV1.8 | Membrane Potential | 5 |
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol provides a method to assess the effect of this compound on NaV1.8 currents in individual cells.
Materials:
-
Cells expressing NaV1.8
-
External and internal patch-clamp solutions
-
This compound
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)[7]
-
Glass micropipettes
Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Solution Preparation: Prepare the external and internal solutions. The external solution should mimic physiological extracellular fluid, and the internal solution should mimic the cytosol.[7]
-
Pipette Pulling: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.[8]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[8]
-
Current Recording: Clamp the cell at a holding potential of -100 mV and apply depolarizing voltage steps to elicit NaV1.8 currents.
-
This compound Application: Perfuse the external solution containing the desired concentration of this compound over the cell.
-
Post-Drug Recording: Record the NaV1.8 currents again in the presence of this compound.
-
Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition.
Table 2: Example Electrophysiology Data for a NaV1.8 Inhibitor
| Concentration | Peak Current (pA) - Before | Peak Current (pA) - After | % Inhibition |
| 10 nM | -2500 | -1500 | 40% |
| 100 nM | -2800 | -560 | 80% |
| 1 µM | -2650 | -130 | 95% |
Visualizations
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and stability of sterigmatocystin in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zilvetrigine Off-Target Effects Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Zilvetrigine during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Suzetrigine (VX-548), is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] Its primary mechanism of action is the allosteric inhibition of the NaV1.8 channel by binding to the second voltage-sensing domain (VSD2), which stabilizes the channel in a closed state.[1][4] This selective action on NaV1.8, which is preferentially expressed in peripheral pain-sensing neurons, allows for targeted analgesia with a reduced risk of central nervous system side effects.[1][2][4]
Q2: How selective is this compound? Have significant off-target effects been reported?
This compound has demonstrated a very high degree of selectivity for NaV1.8. In vitro studies have shown it to be over 31,000-fold more selective for NaV1.8 compared to other NaV subtypes and a panel of 180 other molecular targets.[1][2][3][4] Nonclinical and clinical safety assessments have not revealed adverse effects on the central nervous system or cardiovascular system, nor any evidence of addictive potential, suggesting minimal off-target effects.[1][4]
Q3: Despite its high selectivity, why should I still be concerned about potential off-target effects in my experiments?
While this compound is highly selective, it is a fundamental principle in drug research to experimentally verify and rule out potential off-target effects.[5] Unidentified off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target activity.[5] Rigorous experimental design that includes controls for off-target effects is crucial for generating reliable and translatable data.[5]
Q4: What are some initial steps I can take to minimize the potential for off-target effects in my experimental setup?
To proactively reduce the likelihood of observing off-target effects, you should:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the probability of engaging lower-affinity off-target molecules.[5]
-
Employ Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[5]
-
Validate in Multiple Systems: Be aware that the expression levels of on-target and potential off-target proteins can vary between different cell lines or experimental models. Consistent results across multiple systems can strengthen the evidence for on-target activity.[5]
Troubleshooting Guide
Issue: I am observing a cellular phenotype that is inconsistent with the known function of NaV1.8.
This could be an indication of an off-target effect. The following steps can help you systematically investigate this possibility.
Workflow for Investigating Potential Off-Target Effects
Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect.
Data on this compound (Suzetrigine) Selectivity
The following table summarizes the reported selectivity of this compound (Suzetrigine) against other voltage-gated sodium channels.
| Target | Selectivity vs. NaV1.8 | Reference |
| Other NaV Subtypes | >31,000-fold | [1][2][3] |
| Other Molecular Targets (Panel of 180) | >31,000-fold | [1][4] |
Key Experimental Protocols
Ion Channel Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of this compound against a panel of ion channels using automated patch-clamp electrophysiology.
Objective: To determine the potency of this compound at various ion channels and identify potential off-target interactions.
Methodology:
-
Cell Lines: Utilize a panel of recombinant cell lines (e.g., HEK-293 or CHO) stably expressing the human ion channel targets of interest (e.g., NaV1.1-1.7, CaV, KV, hERG).[6][7][8][9]
-
Instrumentation: Employ an automated patch-clamp platform (e.g., Sophion Qube or Patchliner) for high-throughput screening.[7]
-
Procedure:
-
Prepare cells and load them onto the automated patch-clamp system.
-
Establish stable whole-cell recordings.
-
Apply a voltage protocol appropriate for the specific ion channel being tested to elicit a baseline current.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the current at each concentration to determine the extent of inhibition.
-
-
Data Analysis:
-
For each ion channel, plot the concentration-response curve for this compound.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each channel.
-
Compare the IC50 values for the off-target channels to that of NaV1.8 to determine the selectivity ratio.
-
Workflow for Ion Channel Selectivity Profiling
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Improving Zilvetrigine (Suzetrigine) Delivery In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of Zilvetrigine, also known as Suzetrigine (VX-548).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Suzetrigine) and what is its mechanism of action?
A1: Suzetrigine (VX-548) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This channel is crucial for pain signaling and is primarily expressed in peripheral pain-sensing neurons (nociceptors), not in the central nervous system (CNS).[1][2] Suzetrigine acts as a non-opioid analgesic by binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which stabilizes the channel in a closed state.[1][2] This allosteric mechanism tonically inhibits the channel, thereby reducing the transmission of pain signals.[1][2] Due to its peripheral action, it is not expected to have the central nervous system side effects associated with opioids, such as addiction or sedation.[3][4]
Q2: What are the known pharmacokinetic properties of Suzetrigine?
A2: Suzetrigine is designed for oral administration and is rapidly absorbed.[3][4] Key pharmacokinetic parameters are summarized in the table below. It has a half-life that supports once-daily or twice-daily dosing and is primarily eliminated through hepatic metabolism.[3][4][5]
Q3: Are there any known challenges with the in vivo delivery of Suzetrigine?
A3: While Suzetrigine shows good oral bioavailability, challenges common to small molecule drugs may still be encountered during preclinical and clinical development. These can include issues related to achieving desired therapeutic concentrations at the target site, potential off-target effects at high doses, and managing inter-subject variability in absorption and metabolism. For novel formulations or delivery routes, challenges such as drug stability, excipient compatibility, and scaling up manufacturing would need to be addressed.
Q4: What alternative delivery strategies could be considered for improving Suzetrigine delivery?
A4: For small molecule drugs like Suzetrigine, alternative delivery strategies are often explored to enhance efficacy, reduce side effects, or provide sustained release. These can include:
-
Nanoparticle Encapsulation: Loading Suzetrigine into lipid or polymeric nanoparticles could potentially improve its solubility, protect it from premature metabolism, and allow for targeted delivery to specific tissues.
-
Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic drugs and can be modified to achieve targeted delivery and controlled release.
-
Topical or Localized Delivery: For certain pain indications, a topical or locally injected formulation could deliver high concentrations of Suzetrigine directly to the site of pain, minimizing systemic exposure and potential side effects.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during in vivo experiments with Suzetrigine.
Issue 1: High variability in plasma concentrations between experimental subjects.
-
Possible Cause 1: Food Effects: The absorption of some oral drugs can be significantly affected by the presence of food in the gastrointestinal tract.
-
Possible Cause 2: Genetic Polymorphisms in Metabolic Enzymes: Suzetrigine is primarily cleared by hepatic metabolism.[3][4] Variations in the genes encoding for these metabolic enzymes can lead to differences in drug clearance.
-
Troubleshooting Tip: In preclinical studies, using inbred animal strains can reduce genetic variability. In clinical development, phenotyping or genotyping for relevant metabolic enzymes may be considered.
-
-
Possible Cause 3: Formulation Inconsistency: Poorly formulated drug product can lead to variable dissolution and absorption.
-
Troubleshooting Tip: Ensure the formulation is robust and manufactured under consistent conditions. Conduct thorough in vitro dissolution testing to assess batch-to-batch consistency.
-
Issue 2: Lack of efficacy in an animal model of pain despite achieving target plasma concentrations.
-
Possible Cause 1: Species Differences in NaV1.8: The binding site of Suzetrigine on the NaV1.8 channel may differ between humans and the animal model being used.
-
Troubleshooting Tip: Confirm the binding affinity and inhibitory activity of Suzetrigine on the NaV1.8 ortholog of the species being tested.
-
-
Possible Cause 2: Poor Penetration to the Target Site: While plasma concentrations may be adequate, the concentration of the drug at the peripheral nerve endings where NaV1.8 is expressed might be insufficient.
-
Troubleshooting Tip: If feasible, perform biodistribution studies to measure the concentration of Suzetrigine in relevant tissues, such as dorsal root ganglia or peripheral nerves.
-
-
Possible Cause 3: Inappropriate Pain Model: The selected animal model may not be driven by a mechanism that is sensitive to NaV1.8 inhibition.
-
Troubleshooting Tip: Use multiple, well-validated animal models of pain to assess efficacy.
-
Data Presentation
Table 1: Summary of Suzetrigine Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~3 hours | Human | [3][4] |
| Effective Half-life (t1/2) | 23.6 hours | Human | [3][4] |
| Primary Route of Elimination | Hepatic Metabolism | Human | [3][4] |
Experimental Protocols
Protocol 1: Evaluation of Oral Bioavailability in a Rodent Model
-
Animals: Use adult male Sprague-Dawley rats (or other appropriate rodent model), weighing 250-300g. House animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
Drug Formulation: Prepare Suzetrigine in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of Suzetrigine (e.g., 1 mg/kg) via the tail vein to a group of rats (n=5) to determine the clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral dose of Suzetrigine (e.g., 10 mg/kg) by gavage to a separate group of rats (n=5).
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein or another appropriate site into heparinized tubes.
-
Plasma Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma concentrations of Suzetrigine using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) for both IV and PO groups using appropriate software (e.g., Phoenix WinNonlin).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Mandatory Visualizations
Diagram 1: Signaling Pathway of Suzetrigine Action
Caption: Mechanism of action of Suzetrigine on the NaV1.8 channel in peripheral neurons.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Zilurgisertib With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Zilvetrigine Treatment Protocols
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining experimental protocols for Zilvetrigine. While public information on "this compound" is limited, it is identified as a sodium channel blocker. The information provided herein is substantially based on the extensive research available for Suzetrigine (B10856436) (VX-548), a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8, which is believed to share a similar mechanism of action.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sodium channel blocker.[1] Based on analogous compounds like Suzetrigine (VX-548), its primary mechanism is the potent and selective inhibition of the voltage-gated sodium channel NaV1.8.[2][3] This channel is predominantly expressed in peripheral nociceptive (pain-sensing) neurons and is a key mediator in pain signal transmission.[4] By selectively blocking NaV1.8, this compound is designed to reduce the excitability of these neurons, thereby dampening the propagation of pain signals to the central nervous system.[3][5]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[6][7] For example, a 10 mM stock solution in DMSO is a common starting point. It is recommended to prepare fresh solutions, but if storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always confirm the solubility details on the product datasheet provided by the supplier.
Q3: What cell lines are suitable for studying this compound's effect on NaV1.8?
A3: Heterologous expression systems are commonly used. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells stably transfected with the human SCN10A gene (encoding the α-subunit of NaV1.8) are suitable models.[3][8][9] These cell lines provide a controlled environment for studying the specific interaction of this compound with the NaV1.8 channel, often with co-expression of a β-subunit to ensure proper channel function and membrane localization.[8][10]
Experimental Design
Q4: What are the key in vitro assays to characterize this compound's activity?
A4: The two primary in vitro assays are whole-cell patch-clamp electrophysiology and automated patch-clamp systems.[2][3]
-
Whole-cell patch-clamp is the gold standard for detailed mechanistic studies, allowing for precise control of the cell membrane potential and direct measurement of NaV1.8 currents.[11]
-
Automated patch-clamp platforms (e.g., QPatch, IonFlux) are suitable for higher-throughput screening to determine parameters like IC50 values across multiple compounds or conditions.[8][12][13]
Q5: What are typical voltage protocols for assessing this compound's inhibition of NaV1.8?
A5: Voltage protocols are designed to assess the state-dependent inhibition of the NaV1.8 channel.
-
Resting State Inhibition: From a holding potential of -100 mV (where most channels are in a resting state), a depolarizing pulse to 0 mV for 20-50 ms (B15284909) is applied to elicit a peak current.[1][2]
-
Inactivated State Inhibition: To assess binding to the inactivated state, a longer depolarizing pre-pulse (e.g., to -30 mV for 500 ms) is applied before the test pulse to 0 mV.[1][2]
-
Use-Dependent Inhibition: A train of short depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz) is used to determine if the block increases with repeated channel activation.[14]
Q6: What preclinical animal models are appropriate for evaluating the analgesic efficacy of this compound?
A6: Several rodent models of pain are relevant for testing NaV1.8 inhibitors:
-
Inflammatory Pain Models: Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw inflammation models are used to assess efficacy against thermal and mechanical hyperalgesia.[4][15]
-
Neuropathic Pain Models: Models such as the partial sciatic nerve ligation (PSNL) or chronic constriction injury (CCI) are used to evaluate the effects on mechanical allodynia.[15]
-
Post-Operative Pain Models: The Brennan model of plantar incision is a common model for post-surgical pain.
Data Presentation
Table 1: Pharmacological Profile of a Representative NaV1.8 Inhibitor (Suzetrigine)
| Parameter | Value | Species | Assay Method | Reference |
| IC50 (Resting State) | 0.27 nM | Human | Whole-cell patch-clamp | [2][16] |
| IC50 (TTX-R Na+ current in DRG neurons) | 0.35 µM | Mouse | Whole-cell patch-clamp | [15][17] |
| Selectivity vs. other NaV subtypes | ≥31,000-fold | Human | Electrophysiology | [2][18] |
| Tmax (fasting) | ~3 hours | Human | Clinical Study | [19][20] |
| Effective Half-life | ~23.6 hours | Human | Clinical Study | [19][20] |
Table 2: Example Voltage-Clamp Protocol for Assessing State-Dependent Inhibition
| Protocol Step | Voltage | Duration | Purpose |
| Holding Potential | -100 mV | Continuous | Maintain channels in a resting state |
| Pre-pulse (for inactivated state) | -30 mV | 500 ms | Induce channel inactivation |
| Test Pulse | 0 mV | 20-50 ms | Elicit peak NaV1.8 current |
| Inter-pulse Interval (for use-dependency) | -100 mV | 100 ms (for 10 Hz) | Allow for recovery between pulses |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NaV1.8 Inhibition
Objective: To determine the IC50 of this compound on human NaV1.8 channels expressed in HEK293 cells.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human SCN10A gene under standard conditions (37°C, 5% CO₂).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES; pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 0.5 EGTA, 5 MgATP, 5 HEPES; pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Perform whole-cell voltage-clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
Establish a stable giga-ohm seal and achieve whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a depolarizing step to 0 mV for 50 ms every 10 seconds to elicit NaV1.8 currents.
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50.
-
Troubleshooting Guides
Issue 1: Low Success Rate in Achieving Giga-ohm (GΩ) Seal in Patch-Clamp Experiments
-
Possible Cause: Poor cell health.
-
Solution: Ensure cells are not overgrown and are in a healthy passage number. Use fresh culture medium.
-
-
Possible Cause: Debris in the solutions or on the pipette tip.
-
Solution: Filter all solutions (internal and external) with a 0.22 µm filter.[21] Fire-polish the pipettes to ensure a smooth tip.
-
-
Possible Cause: Mechanical instability.
-
Solution: Use an anti-vibration table and ensure all equipment is securely mounted. Minimize air currents in the room.
-
Issue 2: High Variability in Measured NaV1.8 Currents
-
Possible Cause: Inconsistent cell size or channel expression levels.
-
Solution: Select cells of a consistent size and morphology for recording. Normalize the current to cell capacitance (pA/pF) to account for differences in cell size.
-
-
Possible Cause: "Rundown" of the current over time.
-
Solution: Allow the cell to stabilize for a few minutes after achieving whole-cell configuration before starting the experiment. Ensure the internal solution contains ATP and GTP to support cell health.
-
-
Possible Cause: Incomplete voltage clamp (space clamp issues), especially in large cells.
-
Solution: Use low-resistance pipettes and compensate for series resistance (70-80%) on the amplifier.[14]
-
Issue 3: this compound Appears Less Potent Than Expected
-
Possible Cause: Adsorption of the compound to tubing.
-
Solution: Use low-adsorption tubing for the perfusion system and minimize the length of the tubing.
-
-
Possible Cause: Degradation of the compound in solution.
-
Solution: Prepare fresh stock solutions and dilute to the final concentration immediately before use. Protect from light if the compound is light-sensitive.
-
-
Possible Cause: Incorrect assessment of state-dependent block.
-
Solution: this compound and similar compounds may exhibit strong state-dependence. Ensure that the voltage protocol used is appropriate for the channel state you intend to study (resting vs. inactivated).
-
Issue 4: Effects of DMSO as a Solvent
-
Possible Cause: DMSO can have direct effects on ion channels at higher concentrations.
-
Solution: Keep the final concentration of DMSO in the recording solution as low as possible, typically ≤0.1%.
-
-
Possible Cause: Vehicle control shows an effect.
-
Solution: Always run a vehicle control (the same concentration of DMSO without the compound) to determine any solvent-specific effects.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the nociceptive signaling pathway.
Caption: A typical experimental workflow for characterizing this compound's in vitro activity.
Caption: A logical workflow for troubleshooting low seal success rates in patch-clamp experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 9. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. benchchem.com [benchchem.com]
- 12. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. docs.axolbio.com [docs.axolbio.com]
Technical Support Center: Zilvetrigine Experimental Integrity
Disclaimer: Publicly available data on the specific degradation pathways of Zilvetrigine is limited. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of small molecule stability and common degradation pathways observed for structurally related compounds. These recommendations are intended to serve as a starting point for researchers to develop robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in experimental setups?
Based on general chemical principles, the primary factors that could lead to the degradation of a complex organic molecule like this compound include:
-
pH: Exposure to strongly acidic or basic conditions can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation kinetics. The recommended storage temperature for this compound is -20°C[1].
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or reactive oxygen species can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact the stability of this compound. Protic solvents, in particular, may participate in degradation reactions.
Q2: How can I assess the stability of my this compound stock solution?
To assess the stability of your this compound stock solution, a forced degradation study is recommended. This involves exposing the compound to various stress conditions to identify potential degradation products and pathways. A typical workflow for such a study is outlined below.
Caption: Workflow for a forced degradation study of this compound.
Q3: What are the best practices for preparing and storing this compound solutions?
-
Solvent Selection: Whenever possible, use aprotic, anhydrous solvents like DMSO or DMF for stock solutions. If aqueous buffers are required for experiments, prepare them fresh from a concentrated stock immediately before use.
-
pH Control: Maintain the pH of aqueous solutions within a neutral range (e.g., pH 6-8), unless the experimental protocol requires otherwise. Use buffers with sufficient capacity to resist pH changes.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
Temperature Control: Store stock solutions at -20°C or lower[1]. For working solutions, keep them on ice and use them promptly. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage or if the molecule is suspected to be oxygen-sensitive, consider purging the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution and storing the vial under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis: this compound may be susceptible to pH-mediated hydrolysis. | 1. Verify pH: Check the pH of your buffer. 2. Optimize pH: Empirically test the stability of this compound in a range of pH values (e.g., 5, 7, 9) to determine the optimal pH for your experiment. 3. Fresh Preparations: Prepare fresh working solutions from a frozen stock immediately before each experiment. |
| Inconsistent results between experimental replicates. | Photodegradation: Exposure to light during experimental setup may be causing degradation. | 1. Minimize Light Exposure: Perform experimental steps in a darkened room or under a yellow light. 2. Use Amber Vials: Prepare and store all solutions in amber-colored vials or tubes. 3. Run a Light Control: Expose a sample of your this compound solution to ambient light for the duration of your experiment and compare its purity to a light-protected sample via LC-MS. |
| Appearance of unknown peaks in chromatography analysis. | Oxidative Degradation: Dissolved oxygen in the solvent or the presence of oxidizing contaminants can lead to degradation. | 1. De-gas Solvents: Before preparing solutions, de-gas your solvents by sparging with an inert gas like nitrogen or by sonication. 2. Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., BHT). 3. Use High-Purity Solvents: Ensure that you are using high-purity, analytical grade solvents. |
| Precipitation of this compound in aqueous solutions. | Poor Solubility and/or Degradation: The degradation product may be less soluble than the parent compound. | 1. Confirm Solubility: Determine the solubility limit of this compound in your specific buffer system. 2. Co-solvent: Consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) if it does not interfere with your assay. 3. Fresh Preparations: As degradation can lead to less soluble products, always use freshly prepared solutions. |
Hypothetical Stability Data
The following tables present hypothetical stability data for this compound under various stress conditions. Note: This data is illustrative and not based on published results for this compound.
Table 1: Hypothetical pH-Dependent Degradation of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 37 | 24 | 85.2 |
| 5.0 | 37 | 24 | 95.1 |
| 7.4 | 37 | 24 | 99.5 |
| 9.0 | 37 | 24 | 92.3 |
| 11.0 | 37 | 24 | 78.6 |
Table 2: Hypothetical Temperature and Light Dependent Degradation of this compound in pH 7.4 Buffer
| Condition | Incubation Time (hours) | Remaining this compound (%) |
| 4°C, Dark | 48 | 99.8 |
| 25°C, Dark | 48 | 97.2 |
| 25°C, Ambient Light | 48 | 91.5 |
| 40°C, Dark | 48 | 88.4 |
Experimental Protocols
Protocol 1: Assessing pH Stability of this compound
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 11.
-
Prepare this compound Solution: Prepare a concentrated stock of this compound in an appropriate organic solvent (e.g., DMSO).
-
Incubate Samples: Dilute the this compound stock into each buffer to a final concentration of 10 µM. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Collect Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench Reaction: Immediately quench the degradation by diluting the aliquot in a mobile phase and storing at -20°C until analysis.
-
Analyze by LC-MS: Analyze the samples using a validated LC-MS method to determine the percentage of remaining this compound.
Caption: Experimental workflow for assessing the pH stability of this compound.
Hypothetical Degradation Pathways
Based on common degradation mechanisms for nitrogen-containing heterocyclic compounds, two potential degradation pathways for this compound are proposed below. These are hypothetical and would need to be confirmed by experimental data (e.g., LC-MS/MS).
-
Hydrolytic Cleavage: Under acidic or basic conditions, the amide bond in the this compound structure could be susceptible to hydrolysis, leading to the formation of a carboxylic acid and an amine.
-
Oxidative Modification: The electron-rich aromatic rings could be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or ring-opened products.
References
interpreting unexpected results with Zilvetrigine
Zilvetrigine Technical Support Center
Welcome to the technical support center for this compound (ZVT). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the Kinase-Associated Protein 7 (KAP7). It is designed to bind to the ATP-binding pocket of KAP7, preventing the phosphorylation of its downstream target, the "Substrate-Target Of Rapamycin" (STOR). The expected downstream effect is a reduction in the transcription of the "Gene for Proliferation 1" (GP1), leading to decreased cell proliferation and induction of apoptosis in sensitive cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in DMSO to a stock concentration of 10 mM. The stock solution should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage (up to one week), 4°C is acceptable.
Q3: How can I confirm the activity of my this compound lot?
A3: We recommend performing a dose-response curve in a known sensitive cell line, such as the HT-29 colorectal adenocarcinoma cell line (see Table 1 for reference IC50 values). Additionally, assessing the phosphorylation status of the downstream target STOR via Western Blot after a short treatment period (e.g., 2-4 hours) can confirm target engagement.
Q4: Are there any known off-target effects of this compound?
A4: At concentrations significantly above the IC50 value for KAP7 inhibition (>10 µM), this compound has been observed to have minor inhibitory effects on other kinases in the same family. We strongly advise performing a dose-response experiment to determine the optimal concentration for your specific cell model to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
Question: I have treated my cancer cell line with this compound at the recommended concentration, but I am not observing the expected decrease in cell viability after 72 hours. What could be the cause?
Answer: This is a common issue that can stem from several factors. Please consider the following troubleshooting steps:
-
Compound Integrity:
-
Action: Confirm that your this compound stock solution was prepared correctly and has been stored properly at -80°C in small aliquots.
-
Rationale: Repeated freeze-thaw cycles can lead to compound degradation.
-
-
Cell Line Resistance:
-
Action: Verify that your cell line expresses the target protein, KAP7. Additionally, check for known resistance mechanisms, such as mutations in KAP7 or upregulation of bypass signaling pathways.
-
Rationale: The absence of the drug target or the presence of alternative pro-survival pathways can confer resistance.
-
-
Experimental Conditions:
-
Action: Ensure the correct concentration of this compound was used and that the treatment duration is sufficient. Some cell lines may require a longer exposure time to induce apoptosis.
-
Rationale: Sub-optimal dosage or timing can result in a lack of a discernible phenotype.
-
-
Target Engagement:
-
Action: Perform a Western Blot to check the phosphorylation level of STOR, the direct downstream target of KAP7. This should be done at an early time point (e.g., 2-6 hours post-treatment).
-
Rationale: This will confirm if this compound is engaging its target within the cell, even if a viability phenotype is not yet apparent.
-
Issue 2: Paradoxical increase in STOR phosphorylation observed.
Question: After treating my cells with this compound, I performed a Western Blot and observed an increase in the phosphorylation of STOR, which is the opposite of the expected outcome. Why is this happening?
Answer: A paradoxical increase in the phosphorylation of a downstream target can be indicative of a feedback loop or the activation of a compensatory pathway.
-
Feedback Mechanism:
-
Action: Investigate the broader signaling network. The inhibition of KAP7 might relieve a negative feedback mechanism that normally suppresses an upstream kinase that also targets STOR.
-
Rationale: Cellular signaling pathways are complex and often contain feedback loops to maintain homeostasis.
-
-
Compensatory Pathway Activation:
-
Action: Use a broader kinase inhibitor panel or phospho-proteomics to see if other signaling pathways (e.g., MAPK, PI3K/Akt) are activated concurrently with this compound treatment.
-
Rationale: Cells can adapt to the inhibition of one pathway by upregulating another that converges on the same downstream target.
-
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| HT-29 | Colorectal Adenocarcinoma | 15.2 ± 2.1 | 72 |
| A549 | Non-Small Cell Lung Cancer | 35.8 ± 4.5 | 72 |
| MCF-7 | Breast Adenocarcinoma | 120.4 ± 11.3 | 72 |
| U-87 MG | Glioblastoma | > 10,000 | 72 |
Data are presented as the mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on GP1 Gene Expression
| Cell Line | Treatment (100 nM this compound) | Fold Change in GP1 mRNA (vs. Vehicle) | p-value |
| HT-29 | 24 hours | 0.23 ± 0.05 | < 0.001 |
| A549 | 24 hours | 0.41 ± 0.08 | < 0.01 |
| U-87 MG | 24 hours | 0.95 ± 0.12 | > 0.05 (not significant) |
Gene expression was measured by RT-qPCR and normalized to a housekeeping gene. Data represent mean ± standard deviation.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STOR
-
Cell Lysis:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the specified time (e.g., 4 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane).
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STOR (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for total STOR and a loading control (e.g., GAPDH or β-actin) on the same membrane after stripping or on a separate gel.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using appropriate software.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density determined to ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well for HT-29).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
Validation & Comparative
A New Horizon in Pain Management: Suzetrigine Poised to Challenge Opioid Dominance in Acute Pain Treatment
For Immediate Release
BOSTON, December 3, 2025 – In a significant development for the field of pain management, the novel, non-opioid analgesic suzetrigine (B10856436) (formerly VX-548) is emerging as a promising alternative to traditional opioid medications for moderate-to-severe acute pain. Developed by Vertex Pharmaceuticals, this first-in-class selective sodium channel NaV1.8 inhibitor offers a distinct mechanism of action that could circumvent the well-documented risks associated with opioids, such as addiction and respiratory depression.[1][2][3] This comparison guide provides an in-depth analysis of suzetrigine's efficacy and mechanism of action against a current standard-of-care competitor, hydrocodone/acetaminophen.
Suzetrigine selectively targets the NaV1.8 sodium channel, which is crucial for transmitting pain signals in the peripheral nervous system.[1][3] This targeted approach is designed to provide pain relief without the central nervous system side effects common to opioids.[1] Recent phase 3 clinical trials have demonstrated suzetrigine's potential in managing acute pain following surgical procedures.[1][4][5]
Efficacy in Acute Postoperative Pain
Clinical trial data from studies on patients undergoing abdominoplasty and bunionectomy reveal that suzetrigine provides a statistically significant reduction in pain intensity compared to placebo.[5][6] While it did not demonstrate superiority to the hydrocodone/acetaminophen combination in all measures, suzetrigine showed comparable efficacy in some contexts and a more rapid onset of meaningful pain relief than placebo.[5][6]
Quantitative Efficacy Comparison
The following table summarizes the primary efficacy endpoint from the pivotal phase 3 trials: the time-weighted sum of the pain intensity difference over 48 hours (SPID48). Higher SPID48 values indicate greater pain reduction.
| Compound | Indication | SPID48 Least Squares Mean Difference from Placebo (95% CI) | P-value vs. Placebo |
| Suzetrigine | Abdominoplasty | 48.4 (33.6, 63.1) | <0.0001 |
| Suzetrigine | Bunionectomy | 29.3 (14.0, 44.6) | 0.0002 |
Data sourced from phase 3 clinical trial results.[5][6]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between suzetrigine and hydrocodone lies in their mechanisms of action. Suzetrigine acts peripherally, while hydrocodone, an opioid, acts centrally.
dot
Caption: Comparative Signaling Pathways of Suzetrigine and Hydrocodone.
Experimental Protocols
The efficacy of suzetrigine was evaluated in two pivotal phase 3, randomized, double-blind, placebo- and active-controlled trials.
Study Design:
-
Population: Adult patients with moderate-to-severe acute pain following either abdominoplasty or bunionectomy.[4][7]
-
Inclusion Criteria: Baseline pain intensity of ≥ 4 on the 11-point Numeric Pain Rating Scale (NPRS).[1][4]
-
Treatment Arms:
-
Primary Endpoint: Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.[4][5]
-
Key Secondary Endpoint: Comparison of SPID48 for suzetrigine versus hydrocodone/acetaminophen.[4][8]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journavx.com [journavx.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Transforming Pain Management: Suzetrigine, a Novel Non-Opioid Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Zilvetrigine (Suzetrigine) and Standard of Care in Pain Management
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pain management, the quest for effective and safer analgesics is a paramount challenge. This guide provides a detailed comparative analysis of the investigational drug Zilvetrigine, now more commonly known as Suzetrigine (VX-548), against the current standards of care for moderate to severe acute pain and painful lumbosacral radiculopathy. This objective comparison is supported by available clinical trial data and detailed experimental methodologies to aid researchers, scientists, and drug development professionals in their understanding of this novel compound.
Executive Summary
Suzetrigine is a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8, a key mediator of pain signals in the peripheral nervous system. Clinical trials have evaluated its efficacy and safety in postoperative settings and in neuropathic pain conditions. For moderate to severe acute pain, the standard of care typically involves a multimodal approach including opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and acetaminophen. In painful lumbosacral radiculopathy, conservative management with NSAIDs, muscle relaxants, and physical therapy is the initial approach, with short-term opioids reserved for severe cases.
This guide will delve into the mechanism of action of Suzetrigine, present a head-to-head comparison of clinical trial data against standard of care, and provide detailed experimental protocols from these studies.
Mechanism of Action: Targeting the Source of Pain
Suzetrigine selectively blocks the NaV1.8 sodium channel, which is preferentially expressed in peripheral nociceptive (pain-sensing) neurons. By inhibiting this channel, Suzetrigine disrupts the transmission of pain signals from the periphery to the central nervous system. This targeted mechanism is distinct from that of opioids, which act on central opioid receptors, and NSAIDs, which inhibit cyclooxygenase enzymes to reduce inflammation and pain.
Comparative Efficacy and Safety
Moderate to Severe Acute Pain
The efficacy and safety of Suzetrigine for moderate to severe acute pain have been evaluated in two pivotal Phase 3, randomized, double-blind, placebo- and active-controlled clinical trials in patients undergoing abdominoplasty (NCT04891132) and bunionectomy (NCT04891145). The primary endpoint in these studies was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo. The active comparator was a combination of hydrocodone and acetaminophen.
Table 1: Efficacy of Suzetrigine vs. Standard of Care in Acute Postoperative Pain (Phase 3 Trials)
| Indication | Treatment Group | N | Mean SPID48 (95% CI) | SPID48 vs. Placebo (p-value) | SPID48 vs. Hydrocodone/APAP (p-value) |
| Abdominoplasty | Suzetrigine | 445 | 48.4 (33.6, 63.1) | <0.0001 | Not Statistically Significant |
| Hydrocodone/APAP | 224 | 41.8 | - | - | |
| Placebo | 449 | - | - | - | |
| Bunionectomy | Suzetrigine | 428 | 29.3 (14.0, 44.6) | 0.0002 | Not Statistically Significant |
| Hydrocodone/APAP | 215 | 49.5 | - | - | |
| Placebo | 430 | - | - | - |
APAP: Acetaminophen
In both studies, Suzetrigine demonstrated a statistically significant reduction in pain compared to placebo.[1] While not statistically superior to the hydrocodone/acetaminophen combination, Suzetrigine showed a favorable safety profile.
Table 2: Key Adverse Events in Acute Pain Trials (%)
| Adverse Event | Suzetrigine | Hydrocodone/APAP | Placebo |
| Nausea | Lower than Hydrocodone/APAP | Higher than Suzetrigine and Placebo | Lower than Hydrocodone/APAP |
| Dizziness | Lower than Hydrocodone/APAP | Higher than Suzetrigine and Placebo | Lower than Hydrocodone/APAP |
| Somnolence | Lower than Hydrocodone/APAP | Higher than Suzetrigine and Placebo | Lower than Hydrocodone/APAP |
| Vomiting | Lower than Hydrocodone/APAP | Higher than Suzetrigine and Placebo | Lower than Hydrocodone/APAP |
Painful Lumbosacral Radiculopathy
A Phase 2, randomized, double-blind, placebo-controlled study (NCT06176196) evaluated the efficacy and safety of Suzetrigine in patients with painful lumbosacral radiculopathy. The primary endpoint was the change from baseline in the weekly average of daily pain intensity on the Numeric Pain Rating Scale (NPRS) at Week 12.
Table 3: Efficacy of Suzetrigine in Painful Lumbosacral Radiculopathy (Phase 2 Trial)
| Treatment Group | N | Mean Change from Baseline in NPRS at Week 12 |
| Suzetrigine | ~100 | -2.02 |
| Placebo | ~100 | -1.98 |
In this study, while Suzetrigine showed a statistically significant and clinically meaningful reduction in pain from baseline, it did not demonstrate a significant difference compared to placebo.[1] The high placebo response observed in this trial is a common challenge in pain studies.
Experimental Protocols
Phase 3 Trials in Acute Postoperative Pain (Abdominoplasty and Bunionectomy)
A summary of the key elements of the experimental protocol for the Phase 3 trials in acute postoperative pain is provided below.
References
A Comparative Guide to Nav1.8 Inhibitor Selectivity: A Case Study of Suzetrigine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of selective sodium channel inhibitors is a critical area of research in pain management. The voltage-gated sodium channel Nav1.8 has emerged as a key therapeutic target due to its preferential expression in peripheral nociceptive neurons, offering the potential for potent analgesia without the central nervous system side effects associated with current pain medications. A crucial aspect of developing novel Nav1.8 inhibitors is ensuring high selectivity to minimize off-target effects and enhance the safety profile of the drug.
While detailed cross-reactivity studies for many emerging compounds, including Zilvetrigine, are not extensively published in the public domain, a comprehensive analysis of a well-characterized Nav1.8 inhibitor can provide a valuable benchmark for the field. This guide presents a comparative analysis of the selectivity profile of Suzetrigine (VX-548), a potent and highly selective Nav1.8 inhibitor, as a case study. The data and methodologies presented herein offer a framework for evaluating the cross-reactivity and selectivity of novel Nav1.8 inhibitors.
Quantitative Data Presentation
A hallmark of a promising drug candidate is its high selectivity for the intended target over other related and unrelated biological molecules. The following tables summarize the in vitro potency and selectivity of Suzetrigine against other human voltage-gated sodium channel subtypes and a broad panel of other molecular targets.
Table 1: In Vitro Potency and Selectivity of Suzetrigine Against Human Nav Subtypes
| Target | IC50 (nM) | Selectivity vs. Nav1.8 |
| Nav1.8 | 0.68 ± 0.16 | - |
| Nav1.1 | >21,000 | >31,000-fold |
| Nav1.2 | >21,000 | >31,000-fold |
| Nav1.3 | >21,000 | >31,000-fold |
| Nav1.4 | >21,000 | >31,000-fold |
| Nav1.5 | >21,000 | >31,000-fold |
| Nav1.6 | >21,000 | >31,000-fold |
| Nav1.7 | >21,000 | >31,000-fold |
| Nav1.9 | Not available | Not available |
Data sourced from publicly available information. The IC50 for Nav subtypes other than Nav1.8 is reported as being greater than 21,000 nM, leading to a selectivity of over 31,000-fold[1][2].
Table 2: Broad Panel Off-Target Screening for Suzetrigine
| Panel Type | Number of Targets Screened | Observed Significant Off-Target Interactions |
| Broad Off-Target Panel (e.g., CEREP) | 180 | None reported |
Suzetrigine was screened against a panel of 180 other molecular targets and showed no significant off-target binding[2][3][4].
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols representative of the key experiments used to characterize the selectivity of Nav1.8 inhibitors like Suzetrigine.
Automated Patch Clamp Electrophysiology for Nav Subtype Selectivity
This method directly measures the inhibitory effect of a compound on the function of ion channels.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of human voltage-gated sodium channel subtypes (Nav1.1-1.8).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing each of the human Nav channel subtypes are cultured in appropriate media and conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and prepared in a single-cell suspension in an extracellular buffer solution.
-
Automated Patch Clamp: A high-throughput automated patch-clamp system (e.g., QPatch or IonWorks) is used for recording.
-
Cells are captured on a multi-well plate, and a giga-seal is formed between the cell membrane and the recording electrode.
-
The whole-cell configuration is established to allow for voltage control of the cell membrane and recording of the sodium current.
-
-
Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents. This typically involves holding the cell at a resting membrane potential (e.g., -120 mV) and then applying a depolarizing test pulse (e.g., to 0 mV) to open the sodium channels.
-
Compound Application: The test compound is applied at various concentrations to the cells. The effect of the compound on the peak sodium current is measured.
-
Data Analysis: The percentage of inhibition of the sodium current is calculated for each concentration of the test compound. The data is then fitted to a concentration-response curve to determine the IC50 value. Selectivity is calculated by dividing the IC50 value for each Nav subtype by the IC50 value for Nav1.8.
Radioligand Binding Assays for Broad Off-Target Screening
This method assesses the ability of a compound to displace a radiolabeled ligand from a large number of different receptors, transporters, and enzymes.
Objective: To evaluate the cross-reactivity of a test compound against a broad panel of molecular targets to identify potential off-target interactions.
Methodology:
-
Target Preparation: Membranes from cell lines recombinantly expressing the target of interest or tissue homogenates are prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
The prepared membranes or tissue homogenate.
-
A specific radiolabeled ligand for the target being tested.
-
The test compound at a high concentration (e.g., 10 µM) to screen for any significant binding.
-
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes.
-
Detection: The amount of radioactivity on the filter mat, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) at a high concentration suggests a potential off-target interaction, which would then be followed up with concentration-response studies to determine the affinity (Ki).
Mandatory Visualizations
Signaling Pathway of Nav1.8 in Nociception
Caption: Role of Nav1.8 in the nociceptive signaling pathway and the inhibitory action of Suzetrigine.
Experimental Workflow for Assessing Compound Selectivity
Caption: A generalized workflow for the characterization of a selective Nav1.8 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
Zilvetrigine vs placebo controlled studies
An Objective Comparison of Placebo-Controlled Studies: Ralfinamide and Suzetrigine
In the landscape of novel analgesic drug development, two notable candidates, Ralfinamide and Suzetrigine, have undergone evaluation in placebo-controlled clinical trials for various pain indications. This guide provides a comprehensive comparison of the available data from these studies, targeting researchers, scientists, and drug development professionals. The information presented herein is a synthesis of publicly accessible clinical trial results and pharmacological profiles. It is important to note that the user's initial query for "Zilvetrigine" likely contained a misspelling, and the relevant compounds identified are Ralfinamide and Suzetrigine.
Ralfinamide is understood to exert its analgesic effects through a multi-target mechanism. It is believed to act as a voltage-gated sodium channel blocker, including the Nav 1.7 subtype, an N-type calcium channel blocker, and a modulator of the NMDA receptor[1]. This broad activity suggests a potential role in mitigating the hyperexcitability of neurons implicated in neuropathic pain states[2][3].
Suzetrigine (VX-548) , in contrast, is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8[4][5][6][7][8]. This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and is not found in the central nervous system[4][5]. Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed state and thereby inhibiting the transmission of pain signals[4][5][7]. This targeted peripheral mechanism is designed to provide pain relief without the central nervous system side effects associated with many other analgesics[6][8][9].
Signaling Pathway of Suzetrigine (VX-548)
References
- 1. Science | Newron Pharmaceuticals [newron.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacology and of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: , Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzetrigine | Description, , Uses, & Side Effects | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zilvetrigine: A Procedural Guide
Immediate Safety and Hazard Considerations
Zilvetrigine is a halogenated organic compound. Based on the hazard profiles of structurally similar naphthyridine derivatives, it should be handled as a hazardous substance.[1][2] Key potential hazards include:
Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation.
Hazard Profile of Structurally Similar Compounds
To underscore the necessity for caution, the following table summarizes the documented hazards of other naphthyridine derivatives, which inform the recommended disposal procedures for this compound.
| Hazard Classification | 5-Bromo-8-chloro-1,7-naphthyridine[1] | 7-Methyl-1,8-naphthyridin-2-amine[2] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | - |
| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | - |
| Respiratory Irritation | - | H335: May cause respiratory irritation |
| Skin Sensitization | H317: May cause an allergic skin reaction | - |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its associated waste must be carried out in compliance with local, state, and federal regulations for hazardous waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All forms of this compound (pure compound, solutions, contaminated materials) must be treated as hazardous waste.
-
Segregate Waste Streams: As this compound contains chlorine, it should be segregated as halogenated organic waste . Do not mix with non-halogenated waste.
2. Waste Collection and Container Management:
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., "Solid Waste," "Aqueous Solution," "Contaminated Debris"). Include the name and contact information of the generating laboratory.
3. Disposal of Different Forms of this compound Waste:
-
Solid this compound: Carefully transfer any unwanted solid this compound into the designated halogenated organic solid waste container. Minimize dust generation during transfer.
-
This compound Solutions:
-
Organic Solutions: Collect in the designated halogenated organic liquid waste container.
-
Aqueous Solutions: Collect in a separate, labeled container for halogenated aqueous waste. Do not dispose of down the drain.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, gloves, and paper towels, must be disposed of in the designated solid hazardous waste container.
4. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have been in contact with this compound. Use a suitable solvent (e.g., ethanol (B145695) or acetone) followed by a thorough wash with soap and water.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as contaminated solid waste in the designated hazardous waste container.
5. Storage and Final Disposal:
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general lab traffic.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is managed by a certified hazardous waste disposal company in compliance with all regulations.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific hazardous waste management guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
